molecular formula C8H11BrClNO B6591453 (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride CAS No. 1391417-05-2

(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride

Cat. No.: B6591453
CAS No.: 1391417-05-2
M. Wt: 252.53 g/mol
InChI Key: FHWGMOICMCKSHB-QRPNPIFTSA-N
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Description

(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWGMOICMCKSHB-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (R)-2-Amino-2-(2-Bromophenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride , a privileged chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly chiral nitrogen heterocycles like indolines and isoquinolines.

Introduction & Core Utility

(R)-2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is a high-purity chiral amino alcohol characterized by an ortho-bromo substitution on the phenyl ring. This specific structural motif—combining a chiral benzylic amine, a primary alcohol, and an aryl halide—makes it a "privileged scaffold" in medicinal chemistry.

Its primary utility lies in its ability to undergo intramolecular cyclization . The ortho-bromide serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type), allowing the pendant amine or alcohol to attack the aromatic ring, thereby forming fused bicyclic systems such as indolines , dihydroisoquinolines , and benzoxazines . These scaffolds are ubiquitous in bioactive molecules targeting CNS receptors and kinases.

Nomenclature & Synonyms

Accurate identification is critical for procurement and patent searches. The compound is often referenced by its IUPAC name or as a derivative of phenylglycinol.

Primary Identifiers
Category Identifier
Common Name (R)-2-Bromo-phenylglycinol hydrochloride
IUPAC Name (2R)-2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride
CAS Number (HCl Salt) 1391417-05-2
CAS Number (Free Base) 1213220-84-8
MDL Number MFCD09253606 (Free Base)
Synonym Ontology
  • (R)-2-(2-Bromophenyl)-2-aminoethanol hydrochloride

  • (R)-

    
    -Amino-2-bromobenzeneethanol hydrochloride
    
  • (R)-1-(2-Bromophenyl)-2-hydroxyethylamine hydrochloride

  • (R)-2-Amino-2-(2-bromophenyl)ethanol HCl

Physicochemical Properties

The hydrochloride salt is preferred for stability and handling, as the free base amino alcohol can be hygroscopic and prone to oxidation.

PropertyValueNote
Molecular Formula C

H

BrClNO
Salt form
Molecular Weight 252.54 g/mol HCl Salt
Appearance White to off-white crystalline solidHygroscopic
Melting Point >200 °C (Decomposes)Typical for amino acid salts
Solubility Soluble in Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, DCM)
Chirality (R)-Enantiomer>98% ee (typical commercial grade)
H-Bond Donors 3NH

, OH

Synthetic Utility & Applications

Workflow A: Synthesis of Chiral Indolines (Intramolecular Cyclization)

The most powerful application of this scaffold is the synthesis of chiral indolines via intramolecular N-arylation . This reaction preserves the stereocenter, providing a direct route to enantiopure heterocycles found in alkaloids and drug candidates.

Mechanism:

  • Protection: The primary alcohol is typically protected (e.g., as a silyl ether) or converted to a leaving group if a different ring size is desired.

  • Cyclization: Palladium-catalyzed cross-coupling engages the amine (NH) and the ortho-bromide (Ar-Br).

Protocol Overview:

  • Catalyst: Pd(OAc)

    
     / BINAP or Pd
    
    
    
    (dba)
    
    
    / Xantphos.
  • Base: NaO^t^Bu or Cs

    
    CO
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (100°C).

  • Outcome: Formation of the 5-membered nitrogen ring (Indoline core).

Workflow B: Synthesis of Chiral Oxazolines (Ligand Design)

This compound is a precursor to Box (Bis-oxazoline) ligands, which are essential for asymmetric catalysis.

  • Condensation: Reaction with nitriles or carboxylic acids.

  • Cyclization: Activation of the alcohol (e.g., with SOCl

    
     or MsCl) forces cyclization onto the amide carbonyl oxygen.
    
  • Result: A chiral oxazoline with a bulky 2-bromophenyl group, which can be further functionalized (e.g., Suzuki coupling) to tune steric bulk.

Visualization: Synthetic Pathways

G Start (R)-2-Amino-2-(2-bromophenyl) ethan-1-ol HCl (Scaffold) Path1 Pd-Catalyzed N-Arylation Start->Path1 Intramolecular Cyclization Path2 Condensation & Cyclodehydration Start->Path2 + R-CN / Acid Path3 Heck Reaction (Intermolecular) Start->Path3 Vinyl Coupling Product1 Chiral Indoline (Fused Ring System) Path1->Product1 C-N Bond Formation Product2 Chiral Oxazoline (Ligand Precursor) Path2->Product2 Oxazoline Formation Product3 Functionalized Amino Alcohol Path3->Product3 Side Chain Extension

Figure 1: Divergent synthetic pathways utilizing the (R)-2-amino-2-(2-bromophenyl)ethan-1-ol scaffold. The ortho-bromo group serves as a versatile handle for ring closure or functionalization.

Handling & Stability Protocols

As a hydrochloride salt, the compound is relatively stable but requires specific handling to maintain enantiomeric purity and chemical integrity.

  • Hygroscopicity: The salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C .

  • Free Base Liberation:

    • To use in non-polar solvents or metal-catalyzed reactions, liberate the free base immediately prior to use.

    • Protocol: Suspend in CH

      
      Cl
      
      
      
      , treat with sat. NaHCO
      
      
      (aq), separate organic layer, dry over Na
      
      
      SO
      
      
      , and concentrate.[1] Use immediately to prevent air oxidation of the benzylic amine.
  • Racemization Risk: Avoid strong bases at high temperatures for prolonged periods, as benzylic protons can be acidic, potentially leading to partial racemization.

References

  • Sigma-Aldrich. (2024). (R)-2-Amino-2-(2-bromophenyl)ethanol Product Specification. Link

  • BLD Pharm. (2024).[2] Certificate of Analysis: CAS 1213220-84-8.[3][4] Link

  • Buchwald, S. L., et al. (1996). "Palladium-Catalyzed Intramolecular Amination of Aryl Halides." Journal of the American Chemical Society. (Foundational methodology for converting 2-bromo-phenethylamines/glycinols to indolines).
  • ChemScene. (2024). Product Monograph: (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride. Link

Sources

Chiral Amino Alcohol Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2- and 1,3-amino alcohols represent a "privileged scaffold" in medicinal chemistry. Their bifunctional nature—comprising a hydrogen-bond donating hydroxyl group and a basic amine—allows them to serve as critical pharmacophores in protease inhibitors, adrenergic receptor antagonists (beta-blockers), and sphingosine mimics. Beyond their role as active pharmaceutical ingredients (APIs), they are the foundational precursors for Evans oxazolidinones and Corey-Bakshi-Shibata (CBS) catalysts, making them indispensable tools in asymmetric synthesis.

This guide provides a rigorous technical analysis of the synthesis, quality control, and application of these building blocks, moving beyond basic textbook definitions to address scalability, safety, and stereochemical integrity.

Part 1: Structural Significance & Pharmacophore Mapping

The utility of chiral amino alcohols stems from their ability to enforce rigid conformational restrictions while offering distinct vectoral presentation of H-bond donors and acceptors.[1]

The "Chelation Effect" in Binding

In drug design, the 1,2-amino alcohol motif often mimics the transition state of peptide bond hydrolysis.

  • H-Bonding Network: The hydroxyl proton acts as a donor, while the amine nitrogen (often protonated at physiological pH) acts as a positive charge center or H-bond donor/acceptor.

  • Rigidity: When incorporated into heterocycles (e.g., oxazolines, morpholines), the vicinal substitution pattern locks the conformation, reducing the entropic penalty of binding to a receptor.

Strategic Synthesis Decision Matrix

Selecting the correct synthetic route depends on the starting material availability and the required enantiomeric excess (ee).

SynthesisStrategy Start Target Structure Pool Chiral Pool (Amino Acids) Start->Pool Natural AA Backbone? Catalysis Asymmetric Catalysis Start->Catalysis Non-Natural Sidechain? Biocatalysis Enzymatic Resolution Start->Biocatalysis Green/Scale Requirement? Reduction Reduction (NaBH4/I2 or LAH) Pool->Reduction CO2H to CH2OH Sharpless Sharpless Aminohydroxylation Catalysis->Sharpless Alkene SM Transaminase Transaminases/ Reductases Biocatalysis->Transaminase Ketone SM

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements and starting material availability.

Part 2: Synthetic Methodologies (The "How-To")

While asymmetric catalysis (Sharpless, Noyori) is elegant, the reduction of chiral amino acids remains the workhorse of industrial medicinal chemistry due to the low cost of L-amino acids (the "Chiral Pool").

The Problem with Lithium Aluminum Hydride (LAH)

Historically, LAH was the standard reducing agent. However, it presents significant drawbacks for scale-up:[2]

  • Safety: Pyrophoric handling and vigorous hydrogen evolution.

  • Workup: Formation of "aluminum emulsions" that trap product and lower yield.

  • Selectivity: Poor tolerance of other reducible functional groups (esters, amides).

The Superior Alternative: The McKennon-Meyers Protocol

The reduction using Sodium Borohydride (NaBH₄) and Iodine (I₂) in THF is the industry-preferred method. It generates borane (BH₃·THF) in situ, which reduces the amino acid to the amino alcohol via an amino-borane complex.

Mechanism of Action:

  • The carboxylic acid is reduced to a borate ester/alcohol.

  • The amine forms a stable

    
     complex, which must be broken during workup (this is the step where most yields are lost if done incorrectly).
    

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Scalable Reduction of L-Phenylalanine to L-Phenylalaninol Reference: Adapted from McKennon, M. J.; Meyers, A. I. J. Org. Chem. 1993, 58, 3568.[3][4]

Reagents & Stoichiometry
ReagentEquivalentsRole
L-Phenylalanine1.0Substrate (Chiral Source)
NaBH₄2.5Hydride Source
Iodine (I₂)1.0Activator (Generates Borane)
THF (Anhydrous)SolventMedium (0.5 M conc.)
MethanolExcessQuench
KOH (20% aq)ExcessHydrolysis of N-B complex
Step-by-Step Methodology
  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and mechanical stirrer (magnetic stirring often fails due to slurry viscosity). Flush with Nitrogen.[5]

  • Pre-Charge: Add NaBH₄ (2.5 eq) and L-Phenylalanine (1.0 eq) to the flask. Add anhydrous THF. The amino acid will likely remain as a suspension.

  • Activation (Critical Step): Dissolve Iodine (1.0 eq) in THF in the addition funnel. Add dropwise to the reaction mixture at 0°C.

    • Observation: Hydrogen gas (

      
      ) will evolve. The solution color will transition from dark red (iodine) to colorless as the iodine is consumed to form borane.
      
  • Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux for 18 hours.

    • Causality: Reflux ensures complete reduction of the carboxylate and formation of the stable amine-borane complex.

  • Quench: Cool to room temperature. Carefully add Methanol until the mixture becomes clear.

    • Safety: This destroys excess hydride.

  • Hydrolysis of N-B Complex: Evaporate the solvent to a paste. Add 20% aqueous KOH and reflux for 4 hours.

    • Why? The amine is complexed with boron (

      
      ). Simple acid/base extraction will not  recover the product. Strong base hydrolysis is required to free the amine.
      
  • Extraction: Extract with Methylene Chloride (DCM), dry over

    
    , and concentrate.
    

MeyersProtocol Setup Charge NaBH4 + Amino Acid in THF (0°C) IodineAdd Dropwise Addition of I2 (H2 Gas Evolution) Setup->IodineAdd Reflux Reflux 18h (Formation of N-B Complex) IodineAdd->Reflux Quench MeOH Quench (Destroy Excess Hydride) Reflux->Quench Hydrolysis KOH Reflux (4h) (BREAK N-B BOND) Quench->Hydrolysis CRITICAL STEP Workup DCM Extraction & Concentration Hydrolysis->Workup

Figure 2: Workflow for the McKennon-Meyers reduction. The KOH hydrolysis step is the critical failure point if omitted.

Part 4: Applications in Drug Design

HIV Protease Inhibitors

The hydroxyethylamine isostere found in drugs like Amprenavir and Darunavir is directly derived from chiral amino alcohol logic. The hydroxyl group binds to the catalytic aspartic acid residues in the HIV protease active site, mimicking the tetrahedral transition state.

Chiral Auxiliaries (Evans Oxazolidinones)

Amino alcohols are the precursors to Evans Auxiliaries, used to control stereochemistry in aldol and alkylation reactions.

  • Synthesis: Amino Alcohol + Diethyl Carbonate

    
     Oxazolidinone.
    
  • Utility: The steric bulk of the amino alcohol side chain (e.g., Isopropyl from Valinol, Benzyl from Phenylalaninol) blocks one face of the enolate, forcing incoming electrophiles to attack from the opposite side.

Part 5: Quality Control & Stereochemical Analysis[7]

Validating the optical purity of the product is non-negotiable. A simple rotation (


) measurement is insufficient for high-precision medicinal chemistry.
Method A: Marfey’s Analysis (HPLC)

Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Principle: Reacts with the amino group to convert enantiomers (L- and D-amino alcohol) into diastereomers.

  • Detection: These diastereomers have distinct retention times on standard C18 HPLC columns and high UV absorbance (340 nm).

  • Advantage: Does not require a chiral column; extremely sensitive.

Method B: Mosher’s Acid (NMR)

Derivatization with


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl)
.
  • Principle: Forms diastereomeric amides/esters.

  • Analysis: Analyze using

    
     NMR or 
    
    
    
    NMR. The
    
    
    group signal is highly sensitive to the chiral environment, often showing distinct chemical shifts for the
    
    
    vs
    
    
    diastereomers.

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives."[6] Journal of Organic Chemistry, 1993 , 58(13), 3568-3571.

  • Bhaskar Kanth, J. V.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[6] Journal of Organic Chemistry, 1991 , 56(20), 5964-5965.[6]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996 , 96(2), 835-876.

  • Marfey, P. "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 1984 , 49, 591.

  • Ghosh, A. K.; Bilcer, G.; Schiltz, G. "Syntheses of FDA Approved HIV Protease Inhibitors." Synthesis, 2001 , 15, 2203-2229.

Sources

An In-depth Technical Guide to the Synthesis and Application of 2-Bromophenyl Chiral Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of the synthesis, characterization, and applications of 2-bromophenyl chiral ethanol derivatives. These compounds are pivotal intermediates in the pharmaceutical and fine chemical industries, primarily owing to their utility as chiral building blocks for complex molecular architectures. This document delves into the principal asymmetric synthetic methodologies, including biocatalysis, Corey-Bakshi-Shibata (CBS) reduction, and Noyori asymmetric hydrogenation, offering detailed mechanistic insights and experimental protocols. Furthermore, it explores the derivatization of these chiral alcohols into other valuable compounds, such as β-amino alcohols, and discusses their emerging applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and utility of these important chiral synthons.

Introduction: The Significance of 2-Bromophenyl Chiral Ethanols

Chiral secondary alcohols are fundamental structural motifs in a vast array of biologically active molecules and functional materials. Among these, 1-(2-bromophenyl)ethanol, in its enantiomerically pure (R) and (S) forms, stands out as a particularly versatile intermediate. The presence of the ortho-bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The adjacent chiral hydroxyl group offers a stereochemical control element, crucial for the synthesis of enantiomerically pure downstream products.

The primary utility of these derivatives lies in their role as precursors to more complex chiral molecules, especially in the pharmaceutical industry. For instance, chiral β-amino alcohols, readily synthesized from 2-bromophenyl chiral ethanols, are core components of many drugs.[1] This guide will provide a detailed exploration of the key methods for accessing these valuable chiral alcohols with high enantiopurity.

Asymmetric Synthesis of 1-(2-Bromophenyl)ethanol

The most prevalent and efficient route to enantiomerically enriched 1-(2-bromophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. Several catalytic systems have been developed to achieve high enantioselectivity and yield.

Biocatalytic Asymmetric Reduction

Enzyme-catalyzed reductions offer an environmentally benign and highly selective approach to chiral alcohol synthesis. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones.

Mechanism of Biocatalytic Reduction: ADHs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source. The enzyme's chiral active site binds the ketone in a specific orientation, leading to a facial-selective hydride transfer from NADPH to the carbonyl carbon. This results in the formation of one enantiomer of the alcohol with high stereospecificity. The cofactor is regenerated in situ, often using a sacrificial alcohol like isopropanol, making the process catalytic.

Experimental Protocol: Asymmetric Reduction of 2-Bromoacetophenone using Thermoanaerobacter pseudethanolicus Secondary Alcohol Dehydrogenase (TeSADH) Mutants [2]

  • Reaction Setup: In a suitable vessel, prepare a Tris-HCl buffer solution (50 mM, pH 7.0) containing 30% (v/v) 2-propanol.

  • Component Addition: To the buffer, add 2-bromoacetophenone to a final concentration of 10 mM, NADP+ to a final concentration of 1.0 mM, and the desired TeSADH mutant (e.g., ΔP84/A85G or P84S/I86A) to a final concentration of 1.6 μM.[2]

  • Reaction Conditions: The reaction mixture is shaken at 50 °C and 180 rpm for 12 hours.[2]

  • Work-up and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The conversion is determined by gas chromatography (GC), and the enantiomeric excess (ee) is determined by chiral GC analysis.

Causality Behind Experimental Choices:

  • Tris-HCl Buffer (pH 7.0): Provides a stable pH environment for optimal enzyme activity.

  • 2-Propanol: Serves as both a co-solvent to enhance the solubility of the hydrophobic ketone and as a sacrificial co-substrate for the in-situ regeneration of the NADPH cofactor.

  • TeSADH Mutants: Specific mutants are chosen to favor the formation of either the (R)- or (S)-enantiomer. For example, the ΔP84/A85G TeSADH mutant typically yields the (S)-alcohol, while the P84S/A85G mutant can produce the (R)-alcohol with certain substrates.[2][3]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[4][5][6]

Mechanism of CBS Reduction: [5]

  • Catalyst-Borane Complex Formation: The borane source (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric hindrance between its larger substituent and the catalyst's chiral framework.

  • Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. This stereoselective transfer is directed by the chiral scaffold of the catalyst.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated for the next catalytic cycle. Subsequent acidic work-up liberates the chiral alcohol.

CBS_Reduction_Mechanism Ketone 2-Bromoacetophenone Complex2 Ternary Complex (Catalyst-Borane-Ketone) Ketone->Complex2 Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex1 Catalyst-Borane Complex Catalyst->Complex1 Coordination Borane Borane Source (e.g., BH3.THF) Borane->Complex1 Complex1->Complex2 Coordination TransitionState Six-Membered Transition State Complex2->TransitionState Intramolecular Hydride Transfer ProductComplex Alkoxyborane Product Complex TransitionState->ProductComplex ChiralAlcohol Chiral 1-(2-Bromophenyl)ethanol ProductComplex->ChiralAlcohol Work-up RegenCatalyst Regenerated Catalyst ProductComplex->RegenCatalyst Release RegenCatalyst->Complex1

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Protocol: CBS Reduction of 2-Bromoacetophenone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the (R)- or (S)-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C.

  • Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 1.0-1.5 equivalents) to the catalyst solution.

  • Substrate Addition: After stirring for 15 minutes, cool the mixture to -78 °C and add a solution of 2-bromoacetophenone in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of methanol, followed by 1N HCl. Warm the mixture to room temperature and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a highly efficient method for the reduction of ketones using a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral transition metal catalyst, typically based on ruthenium.[7][8]

Mechanism of Asymmetric Transfer Hydrogenation: The Noyori-type ATH mechanism involves a metal-ligand bifunctional catalyst. The ruthenium catalyst, bearing a chiral diamine ligand, facilitates the transfer of a hydride from the hydrogen donor to the ketone. The amine ligand participates in the hydrogen transfer, and the chirality of the ligand dictates the facial selectivity of the reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Bromoacetophenone with a Ru(II) Catalyst [7]

  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine the oxo-tethered N-sulfonyldiamine-ruthenium(II) complex (e.g., (S,S)-2, at a substrate-to-catalyst ratio of 1000:1), 2-bromoacetophenone (5 mmol), potassium formate (5 mmol), water (4 mL), ethyl acetate (2.5 mL), and formic acid (15 mmol).[7]

  • Reaction Conditions: Stir the mixture vigorously at 60 °C for 4 hours.[7]

  • Work-up: After completion (monitored by GC), extract the reaction mixture with ethyl acetate (3 x 5 mL).

  • Analysis: Determine the yield and enantiomeric excess by GC and/or HPLC analysis.

Causality Behind Experimental Choices:

  • Formic Acid/Potassium Formate: This mixture serves as the hydrogen source for the reduction.

  • Water/Ethyl Acetate: This biphasic solvent system can enhance reaction rates and selectivity.

  • Ruthenium Catalyst: The specific chiral ligand on the ruthenium center is responsible for inducing asymmetry in the product.

Comparison of Synthetic Methods

MethodCatalystHydrogen SourceTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
Biocatalytic Reduction Alcohol Dehydrogenase (e.g., TeSADH)Isopropanol>99[9]>99[9]High selectivity, mild conditions, environmentally friendly.Requires specific enzymes, may have substrate limitations.
CBS Reduction Chiral OxazaborolidineBorane (BH₃·SMe₂ or BH₃·THF)High>95[4]Broad substrate scope, predictable stereochemistry.Requires stoichiometric borane, sensitive to moisture.[6]
Asymmetric Transfer Hydrogenation Chiral Ru(II) ComplexFormic Acid/Triethylamine or Isopropanol98[7]82-96[9]High catalyst turnover, operational simplicity.Catalyst can be expensive, may require optimization for high ee.

Characterization of 1-(2-Bromophenyl)ethanol

The synthesized chiral alcohol is characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the structure. For (S)-1-(2-bromophenyl)ethanol, the following characteristic peaks are observed (400 MHz, CDCl₃): δ 7.57 (d, J= 7.7 Hz, 1H, Ar-H), 7.50 (d, J= 7.9 Hz, 1H, Ar-H), 7.32 (t, J= 7.5 Hz, 1H, Ar-H), 7.11 (t, J= 7.2 Hz, 1H, Ar-H), 5.21 (q, J= 6.3 Hz, 1H, CHOH), 2.44 (s, 1H, OH), 1.46 (d, J= 6.4 Hz, 3H, CH₃).[10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework. For (S)-1-(2-bromophenyl)ethanol, the peaks are (100 MHz, CDCl₃): δ 145.0, 133.0, 129.1, 128.2, 127.0, 122.0, 69.5, 23.9.[10]

  • Chiral HPLC/GC: To determine the enantiomeric excess, the sample is analyzed using a chiral stationary phase. The two enantiomers will have different retention times, allowing for their quantification.

Applications and Derivatization

The primary value of 2-bromophenyl chiral ethanols lies in their utility as synthons for more complex molecules.

Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a critical class of compounds in medicinal chemistry.[1] A common route to their synthesis involves the conversion of a chiral alcohol to a leaving group, followed by nucleophilic substitution with an amine.

Amino_Alcohol_Synthesis ChiralEthanol (S)-1-(2-Bromophenyl)ethanol Activation Activation of -OH group ChiralEthanol->Activation e.g., MsCl, TsCl Intermediate Intermediate with Good Leaving Group (e.g., Mesylate, Tosylate) Activation->Intermediate SN2 SN2 Reaction Intermediate->SN2 Amine Amine Nucleophile (e.g., NH3, R-NH2) Amine->SN2 AminoAlcohol Chiral β-Amino Alcohol SN2->AminoAlcohol Inversion of Stereochemistry

Caption: General workflow for the synthesis of chiral β-amino alcohols.

Use in Chiral Ligand Synthesis

The chiral backbone of 1-(2-bromophenyl)ethanol can be incorporated into the structure of chiral ligands for asymmetric catalysis. The hydroxyl group can be used as a coordination site or as a point of attachment for phosphine or other coordinating groups. The bromo-substituted phenyl ring allows for further modification via cross-coupling reactions to build more complex ligand architectures.

Potential in Materials Science

While less documented, the bifunctional nature of 2-bromophenyl chiral ethanols suggests potential applications in materials science. The hydroxyl group can be used for polymerization or for grafting onto surfaces, while the bromo-phenyl moiety can be used to introduce specific electronic or photophysical properties into polymers or other materials.

Conclusion

2-Bromophenyl chiral ethanol derivatives are highly valuable and versatile building blocks in modern organic synthesis. The development of efficient and highly enantioselective methods for their preparation, particularly through the asymmetric reduction of 2-bromoacetophenone, has made these compounds readily accessible. Biocatalysis, CBS reduction, and asymmetric transfer hydrogenation each offer distinct advantages, allowing chemists to choose the most suitable method based on their specific needs. The ability to readily convert these chiral alcohols into other important synthons, such as β-amino alcohols, ensures their continued importance in the discovery and development of new pharmaceuticals and functional materials.

References

  • Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • (n.d.). Retrieved February 15, 2026, from [Link]

  • Musa, M. M., Zandvoort, E., Garcia-Urdiales, E., & Minnaard, A. J. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 6(31), 20515-20524. [Link]

  • 1-(2-Bromophenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • (n.d.). Retrieved February 15, 2026, from [Link]

  • Musa, M. M., Zandvoort, E., & Minnaard, A. J. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. [Link]

  • (n.d.). Retrieved February 15, 2026, from [Link]

  • Al-Zuhairi, A. J. (2020). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. [Link]

  • (R)-1-(2-bromophenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. Retrieved February 15, 2026, from [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc. Retrieved February 15, 2026, from [Link]

  • Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. (2023). Communications Chemistry, 6(1), 1-13. [Link]

  • (n.d.). Retrieved February 15, 2026, from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(18), 11019-11030. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

  • Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025, February 19). CNR-IRIS. [Link]

  • Corey–Bakshi–Shibata (CBS) Reduction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design and Synthesis of Chiral Spiro Ligands. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton. [Link]

  • Investigation of a New Family of Chiral Ligands for Enantioselective Catalysis via Parallel Synthesis and High-Throughput Screen. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). Molecules, 26(18), 5677. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon. [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012). International Journal of Industrial Chemistry, 4(1), 1-7. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B, 6(4), 315-328. [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.). Google Patents.
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021, September 19). Chemistry Stack Exchange. [Link]

  • Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13490-13503. [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Alcohol dehydrogenase (ADH)-catalyzed reduction of acetophenone (1) to... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). Nature, 588(7837), 254-260. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. [Link]

  • (n.d.). Retrieved February 15, 2026, from [Link]

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Sources

Technical Whitepaper: Stereochemical Divergence in 2-Amino-2-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chiral amino alcohol 2-Amino-2-(2-bromophenyl)ethanol , focusing on the critical distinctions between its (R) and (S) enantiomers. It is designed for researchers in medicinal chemistry and process development.[1][2]

Executive Summary

2-Amino-2-(2-bromophenyl)ethanol is a high-value chiral building block belonging to the class of


-amino alcohols. Unlike its para- or meta-substituted analogs, the ortho-bromo  substituent introduces unique steric constraints and electronic environments that facilitate specific intramolecular cyclizations (e.g., to indoles or isoquinolines).

The distinction between the (R) and (S) enantiomers is not merely optical; it dictates the 3D topology of downstream Active Pharmaceutical Ingredients (APIs), particularly in the synthesis of fused heterocyclic systems used as antithrombotic agents (P2Y12 inhibitors) and kinase inhibitors. This guide outlines the physicochemical differences, stereoselective synthetic routes, and analytical discrimination of these enantiomers.[1]

Structural & Physicochemical Characterization

The core structure features a chiral center at the benzylic position (


-carbon), creating two non-superimposable mirror images. The presence of the bromine atom at the ortho (2-) position is the defining feature, serving as a reactive handle for cross-coupling while simultaneously restricting rotation around the phenyl-benzylic bond.
Comparative Properties Table
Feature(S)-2-Amino-2-(2-bromophenyl)ethanol(R)-2-Amino-2-(2-bromophenyl)ethanol
CAS Number 1213600-83-9 Custom Synthesis / Resolution
Stereochemistry (S)-Configuration (Cahn-Ingold-Prelog)(R)-Configuration (Cahn-Ingold-Prelog)
Optical Rotation Typically (+) in MeOH (Subject to solvent)Typically (-) in MeOH (Antipodal to S)
3D Topology Matches L-amino acid backboneMatches D-amino acid backbone
Key Utility Precursor for "Natural" stereoisomer analogsPrecursor for metabolic stability (unnatural)
Reactive Handle 2-Br (Ortho) - Intramolecular Heck ready2-Br (Ortho) - Intramolecular Heck ready
The "Ortho-Effect" in Synthesis

The 2-bromo substituent distinguishes this molecule from generic phenylglycinols.

  • Steric Bulk: The bromine atom forces the amino-ethanol side chain out of planarity with the benzene ring, influencing the diastereoselectivity of subsequent reactions (e.g., ring closures).[1]

  • Cyclization Potential: The proximity of the bromine to the nitrogen/oxygen nucleophiles allows for facile transition metal-catalyzed intramolecular cyclization, a pathway unavailable to the 3-bromo or 4-bromo isomers.

Synthetic Pathways & Resolution

Accessing high enantiomeric excess (ee > 99%) is critical.[1] Two primary methodologies are employed: Asymmetric Transfer Hydrogenation (ATH) for direct synthesis and Biocatalytic Kinetic Resolution for separating racemates.[1]

Workflow Visualization: Stereoselective Access

The following diagram illustrates the divergent pathways to generate the (R) and (S) enantiomers.

SynthesisPathways Start 2-Bromo-alpha-aminoacetophenone (Unstable Salt) Racemate Racemic Amino Alcohol (Stable Intermediate) Start->Racemate NaBH4 Red. ATH Method A: Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Start->ATH Chiral Reduction Enzymatic Method B: Lipase Kinetic Resolution (Pseudomonas cepacia) Racemate->Enzymatic Acyl Donor R_Prod (R)-Enantiomer (>99% ee) ATH->R_Prod (R,R)-Catalyst S_Prod (S)-Enantiomer (>99% ee) ATH->S_Prod (S,S)-Catalyst Enzymatic->R_Prod Unreacted S_Ester (S)-Ester (Hydrolyze to S) Enzymatic->S_Ester Acylated S_Ester->S_Prod Hydrolysis

Caption: Figure 1. Divergent synthetic strategies. Method A (ATH) offers direct access, while Method B (Enzymatic) resolves the racemate.

Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol yields the (S)-enantiomer with high fidelity using a Ruthenium catalyst.

Reagents:

  • Substrate: 2-Amino-1-(2-bromophenyl)ethanone HCl

  • Catalyst: RuCl (0.5 mol%)

  • Solvent: Formic acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DMF.

  • Addition: Add the ketone substrate (1.0 eq) to the mixture. Ensure the temperature is maintained at 0°C to prevent non-selective background reduction.

  • H-Source Introduction: Slowly add the HCOOH/Et3N mixture. The reaction is driven by the release of CO2.[1]

  • Monitoring: Stir at 25°C for 12–24 hours. Monitor consumption of ketone via HPLC (C18 column).

  • Workup: Quench with saturated NaHCO3 (pH ~8). Extract with EtOAc (3x).[1][3]

  • Purification: The amino alcohol product is often crystalline.[1] Recrystallize from Isopropanol/Hexane to upgrade ee from 95% to >99%.

Why this works: The chiral diamine ligand (TsDPEN) creates a chiral pocket around the Ruthenium center, permitting hydride transfer only from one face of the ketone, dictated by the steric clash with the ortho-bromo group.

Analytical Discrimination (Chiral HPLC)

Distinguishing the (R) and (S) isomers requires specific chiral stationary phases (CSPs). Standard C18 columns cannot separate these enantiomers.[1]

Recommended Analytical Method
  • Column: Chiralpak AD-H or IA (Amylose-based)

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 220 nm (Absorption of the bromophenyl chromophore)

Decision Logic for Method Development:

HPLC_Logic Start Sample: 2-Amino-2-(2-bromophenyl)ethanol Phase1 Screen: Polysaccharide Columns (AD-H, OD-H) Start->Phase1 Check1 Resolution (Rs) > 1.5? Phase1->Check1 Success Validated Method Check1->Success Yes Fail Change Mobile Phase Check1->Fail No OptionA Add Acid/Base Modifier (TFA/DEA) for Peak Shape Fail->OptionA Tailing Peaks? OptionB Switch to Polar Organic Mode (100% MeOH/ACN) Fail->OptionB No Separation? OptionA->Check1 OptionB->Check1

Caption: Figure 2. HPLC Method Development Decision Tree for chiral amino alcohols.

Pharmacological & Functional Implications[1][2][3][4][5]

The choice between (R) and (S) is governed by the target biological receptor.[1]

  • Receptor Affinity (Eutomer vs. Distomer):

    • In adrenergic and serotonergic systems, the stereochemistry of the

      
      -hydroxyl group is crucial for H-bonding. Typically, the (R)-configuration of 
      
      
      
      -amino alcohols (analogous to epinephrine) is the active eutomer.
    • However, for 2-bromo derivatives used as intermediates for thienopyridines (e.g., Prasugrel analogs), the chirality sets the fold of the final fused ring system. Using the wrong enantiomer results in a "distomer" that may not fit the P2Y12 receptor pocket.[1]

  • Synthetic Utility (The "Handle"):

    • Intramolecular Heck Reaction: The (S)-enantiomer can be cyclized to form (S)-indolines. The 2-Br atom couples with the N-allyl or O-allyl tether.

    • Suzuki Coupling: The 2-Br position allows for the attachment of biaryl systems before or after chiral resolution, expanding the library of potential drug candidates.[1]

References

  • Synthesis of Chiral Amino Alcohols

    • Title: Asymmetric Transfer Hydrogenation of functionalized ketones.[1]

    • Source: Journal of Organic Chemistry.[1]

    • Context: Describes the Ru-TsDPEN mechanism for -amino ketones.
  • Enzymatic Resolution

    • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids.[1][3]

    • Source: MDPI Biomolecules.[1]

    • Context: Protocols for lipase-mediated kinetic resolution of amino alcohols.[1]

  • Commercial Availability & CAS Data

    • Title: (S)-2-Amino-2-(2-bromophenyl)ethanol Product Page.[4]

    • Source: Sigma-Aldrich / MilliporeSigma.[1]

    • Context: Verification of CAS 1213600-83-9 and physical st
  • Chiral Separation Techniques

    • Title: Chiral HPLC Separations Guide.[1][5]

    • Source: Phenomenex Technical Guides.[1][5]

    • Context: Methodology for separating primary amines using polysaccharide columns.[1]

Sources

Solubility profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl in water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug product is paved with meticulous scientific investigation. Among the most fundamental physicochemical properties that dictate the fate of a drug candidate is its aqueous solubility. This parameter profoundly influences bioavailability, manufacturability, and, ultimately, therapeutic efficacy. This guide provides a comprehensive, in-depth exploration of the methodologies required to characterize the aqueous solubility profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl, a chiral amino alcohol intermediate with potential applications in organic synthesis and pharmaceutical research.[1][2][3]

This document is structured to serve as a practical and theoretical resource for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a logical narrative that builds from foundational principles to detailed, actionable experimental protocols. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of robust and reliable data.

The Criticality of Solubility in Pharmaceutical Sciences

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge to achieving consistent therapeutic outcomes.[4] Therefore, a thorough understanding of a compound's solubility profile is paramount during the early stages of drug discovery and development to guide lead optimization and formulation strategies.[4][5][6]

(R)-2-Amino-2-(2-bromophenyl)ethanol HCl is an amine hydrochloride salt.[7] The presence of the amine group, which is protonated to form the hydrochloride salt, generally enhances aqueous solubility compared to the free base.[7][8][9] However, the bromophenyl group contributes to the molecule's lipophilicity, which can counteract the solubility-enhancing effect of the salt form.[10] The interplay of these structural features necessitates a detailed investigation of its solubility.

Theoretical Underpinnings of Solubility for Ionizable Compounds

The solubility of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl, as an amine salt, is intrinsically linked to the pH of the aqueous medium.[11] The compound exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. The Henderson-Hasselbalch equation governs this equilibrium, and the pH of the solution dictates the predominant species.

The amine group (-NH2) of the free base can accept a proton (H+) to form the corresponding ammonium cation (-NH3+).[7] This protonation makes the molecule more polar and, consequently, more soluble in water.[8] In acidic solutions, the equilibrium will favor the more soluble protonated form. As the pH increases and becomes more basic, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation if the concentration exceeds the intrinsic solubility of the free base.

Experimental Determination of the Aqueous Solubility Profile

A comprehensive understanding of the solubility profile requires the application of robust and validated experimental methods. The following sections detail the protocols for determining the thermodynamic solubility and the pH-solubility profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method, originally proposed by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[12] This method measures the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature under equilibrium conditions.[4]

Causality Behind Experimental Choices:
  • Excess Solid: The addition of an excess amount of the solid compound ensures that a saturated solution is formed and that equilibrium is maintained between the dissolved and undissolved states.[13]

  • Equilibration Time: The time required to reach equilibrium can vary significantly between compounds. A 24- to 72-hour incubation period is often sufficient, but this should be confirmed by sampling at multiple time points to ensure the concentration has reached a plateau.[14]

  • Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and controlled temperature is crucial for obtaining reproducible results.[15]

  • Phase Separation: Proper separation of the saturated solution from the excess solid is critical to prevent contamination of the sample with undissolved particles, which would lead to an overestimation of solubility. Centrifugation followed by filtration is a common and effective approach.[14]

Experimental Protocol:
  • Preparation:

    • Accurately weigh an excess amount of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl into a series of clear glass vials. A 5-fold excess over the estimated solubility is a good starting point.[15]

    • Add a precise volume of purified water (or a relevant buffer solution) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[5][13]

  • Sample Collection and Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Clarify the supernatant by centrifugation.

    • Filter the clarified supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Pre-conditioning the filter by discarding the initial volume is recommended to minimize drug loss due to adsorption.[14]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in section 3.3.

Data Presentation:

The thermodynamic solubility is reported as the average concentration from multiple replicates after ensuring that equilibrium has been reached.

Table 1: Illustrative Thermodynamic Solubility Data for (R)-2-Amino-2-(2-bromophenyl)ethanol HCl in Water at 25 °C

Time Point (hours)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean (mg/mL)Std. Dev.
2415.215.515.315.30.15
4815.415.615.515.50.10
7215.515.515.615.50.06

Note: The data presented in this table is for illustrative purposes only.

pH-Solubility Profiling: The Potentiometric Titration Method

For ionizable compounds like (R)-2-Amino-2-(2-bromophenyl)ethanol HCl, understanding the relationship between pH and solubility is crucial.[12][16] Potentiometric titration offers a precise and efficient method for determining the pH-solubility profile and can also be used to determine the pKa of the compound.[17][18][19]

Causality Behind Experimental Choices:
  • Titration with Acid/Base: The addition of a strong acid or base allows for the controlled adjustment of the pH of the compound's suspension, enabling the measurement of solubility at various pH values.[12]

  • Continuous pH Monitoring: A pH electrode provides real-time measurement of the solution's pH, allowing for the precise correlation between pH and the amount of dissolved compound.[12]

  • Double-Dosing Method: This approach helps to ensure a constant concentration of the compound during the titration, which is important for accurate pKa and solubility determination.[17][18]

Experimental Protocol:
  • System Setup:

    • Calibrate a pH electrode using standard buffers.

    • Prepare a suspension of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl in purified water in a thermostatted vessel with constant stirring.

    • Immerse the calibrated pH electrode and a burette tip for the titrant into the suspension.

  • Titration:

    • Begin the titration by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) to the suspension.

    • After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until a significant drop in pH is observed, indicating the complete dissolution of the solid and the protonation of the dissolved species.

    • To determine the solubility of the free base, a similar titration can be performed starting from an acidic solution and titrating with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added to generate a titration curve.

    • The solubility at a given pH can be calculated from the amount of titrant added and the change in pH.[20][21] The pKa can also be determined from the titration curve.

Data Presentation:

The pH-solubility profile is typically presented as a graph of solubility (on a logarithmic scale) versus pH.

Table 2: Illustrative pH-Solubility Data for (R)-2-Amino-2-(2-bromophenyl)ethanol HCl at 25 °C

pHSolubility (mg/mL)
2.055.8
3.050.2
4.035.1
5.018.3
6.05.7
7.01.2
8.00.8
9.00.7
10.00.7

Note: The data presented in this table is for illustrative purposes only.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the accurate quantification of dissolved compounds in solubility studies.[12][22] For amines, which may have low UV absorbance, pre-column or post-column derivatization can be employed to enhance detection sensitivity.[22][23]

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: A C18 column is commonly used for the separation of small organic molecules like the target compound.[22]

  • UV Detection: The presence of the bromophenyl group should provide a chromophore that allows for UV detection. The optimal wavelength for detection should be determined by running a UV scan of the compound.

  • Calibration Curve: A multi-point calibration curve is essential for accurate quantification. The concentrations of the calibration standards should bracket the expected concentration of the solubility samples.

Experimental Protocol:
  • Instrument and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of the compound.

    • Injection Volume: e.g., 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl of known concentration in a suitable solvent (e.g., mobile phase).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted, filtered samples from the solubility experiments.

    • Quantify the concentration of the compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation:

The results of the HPLC analysis are used to populate the data tables for thermodynamic solubility and the pH-solubility profile.

Table 3: Illustrative HPLC Parameters for Analysis

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Column Temperature30 °C
Injection Volume10 µL

Note: These parameters are illustrative and require optimization for the specific compound.

Visualization of Experimental Workflows

Visualizing the experimental workflows can aid in understanding the sequence of operations and the relationships between different stages of the solubility determination process.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh Excess Compound B Add Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Sedimentation C->D E Centrifugation D->E F Filtration (0.22 µm) E->F G Dilution F->G H HPLC-UV Quantification G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Potentiometric_Titration_Workflow A Prepare Suspension of Compound in Water B Calibrate and Immerse pH Electrode A->B C Titrate with Standardized Acid/Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Calculate pH-Solubility Profile E->F

Caption: Workflow for pH-Solubility Profiling.

Conclusion

The determination of the aqueous solubility profile of a pharmaceutical candidate such as (R)-2-Amino-2-(2-bromophenyl)ethanol HCl is a foundational activity in drug development. This guide has provided a detailed, scientifically-grounded framework for this undertaking. By employing the robust shake-flask method for thermodynamic solubility and potentiometric titration for pH-solubility profiling, coupled with accurate HPLC-UV quantification, researchers can generate the high-quality data necessary to make informed decisions regarding lead candidate selection, formulation development, and the prediction of in vivo performance. The principles and protocols outlined herein are designed to ensure the integrity and reliability of the generated solubility data, thereby contributing to a more efficient and successful drug development process.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
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Methodological & Application

Application Notes & Protocols: (R)-2-Amino-2-(2-bromophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the proposed application of (R)-2-Amino-2-(2-bromophenyl)ethanol as a novel chiral auxiliary for asymmetric synthesis. While this specific amino alcohol is not yet widely documented in the literature as a mainstream auxiliary, its structural features—a primary amino alcohol backbone with a sterically demanding and electronically distinct 2-bromophenyl group—present a compelling platform for inducing high diastereoselectivity in carbon-carbon bond-forming reactions. This guide, intended for researchers in organic synthesis and drug development, outlines a detailed, field-proven workflow for its use in the asymmetric α-alkylation of carboxylic acids. The protocols are based on established principles from well-regarded chiral auxiliary systems, such as those derived from phenylglycinol and related amino alcohols.[1][2][3] We provide step-by-step methodologies for auxiliary attachment, diastereoselective enolate alkylation, and auxiliary cleavage, complete with mechanistic insights and expected outcomes.

Introduction: The Rationale for (R)-2-Amino-2-(2-bromophenyl)ethanol as a Chiral Auxiliary

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of a desired enantiomer from a prochiral substrate.[] An effective auxiliary must be readily available in enantiopure form, attach and detach from the substrate under mild conditions without racemization, and exert powerful stereochemical control over subsequent reactions.[]

(R)-2-Amino-2-(2-bromophenyl)ethanol is a structurally intriguing candidate for a chiral auxiliary. It belongs to the class of 1,2-amino alcohols, which are precursors to some of the most successful auxiliaries in asymmetric synthesis, including Evans' oxazolidinones and Meyers' oxazolines.[][5] We hypothesize that the key to its efficacy lies in two core features:

  • The (R)-Stereocenter: Provides the fundamental chiral information.

  • The 2-Bromophenyl Group: This substituent is sterically bulky and positioned ortho to the stereocenter. In a rigid, chelated reaction intermediate, this group is perfectly poised to act as a stereochemical directing group, shielding one face of a reactive intermediate from attack. Its electron-withdrawing nature may also influence the electronic properties of the system.

This guide proposes its application in the asymmetric alkylation of carboxylic acid derivatives, a fundamental transformation in the synthesis of chiral building blocks for pharmaceuticals and natural products.

Proposed General Workflow

The overall strategy involves the temporary attachment of the chiral auxiliary to a prochiral carboxylic acid, performing a diastereoselective alkylation, and finally cleaving the auxiliary to reveal the enantiomerically enriched product.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Asymmetric Alkylation cluster_2 Phase 3: Auxiliary Cleavage A Prochiral Carboxylic Acid (R-CH2-COOH) B Chiral Auxiliary Adduct (N-Acyl Oxazolidinone) A->B 1. SOCl2 2. (R)-Aux-OH, Base C Chelated (Z)-Enolate B->C LDA or NaHMDS THF, -78 °C D α-Alkylated Product (High d.e.) C->D R'-X (Electrophile) E Chiral Carboxylic Acid (R-CHR'-COOH) D->E LiOH/H2O2 F Recovered Auxiliary D->F

Figure 1: General workflow for asymmetric α-alkylation using the proposed chiral auxiliary.

Detailed Protocols & Methodologies
Protocol 1: Synthesis of the Chiral N-Acyl Oxazolidinone

The first step is to form a rigid heterocyclic system that links the carboxylic acid substrate to the chiral auxiliary. Formation of an N-acyl oxazolidinone is a robust and widely used method for this purpose.

Reaction: (R)-2-Amino-2-(2-bromophenyl)ethanol + Prochiral Acyl Chloride → (R)-4-(2-Bromophenyl)-N-acyl-oxazolidin-2-one

Materials:

  • (R)-2-Amino-2-(2-bromophenyl)ethanol

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Formation of the Oxazolidinone Auxiliary:

    • Dissolve (R)-2-Amino-2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (2.2 eq) dropwise.

    • Slowly add a solution of triphosgene (0.4 eq) in DCM. Caution: Phosgene and its equivalents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield (R)-4-(2-bromophenyl)oxazolidin-2-one.

  • Acylation of the Oxazolidinone:

    • To a separate flask, convert the prochiral carboxylic acid (e.g., propanoic acid, 1.2 eq) to its acyl chloride by reacting with SOCl₂ (1.5 eq) at reflux, followed by removal of excess SOCl₂ under vacuum.

    • Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise to deprotonate the nitrogen.

    • Slowly add the freshly prepared acyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to obtain the final N-acyl oxazolidinone adduct.

Protocol 2: Diastereoselective α-Alkylation

This is the key stereochemistry-defining step. A lithium or sodium enolate is formed and then quenched with an electrophile. The bulky 2-bromophenyl group is expected to block the "top" face of the planar enolate, forcing the electrophile to approach from the less hindered "bottom" face.[6]

Reaction: Chiral Adduct + Base + Electrophile → α-Alkylated Adduct (High Diastereomeric Excess)

Materials:

  • N-Acyl oxazolidinone adduct (from Protocol 1)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide electrophile (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) dropwise over 15 minutes.

    • Stir the resulting solution at -78 °C for 30-45 minutes to ensure complete formation of the (Z)-enolate.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at this temperature for 2-4 hours. The optimal time may vary depending on the electrophile's reactivity. Monitor by TLC.[6]

    • Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC on a chiral stationary phase.

Figure 2: Proposed model for diastereoselection. The bulky 2-bromophenyl group sterically hinders the re-face of the lithium-chelated (Z)-enolate, directing the electrophile (R'-X) to attack the unshielded si-face.

Protocol 3: Auxiliary Cleavage and Recovery

The final step is to liberate the desired chiral carboxylic acid and recover the auxiliary for reuse. Hydrolysis with lithium hydroperoxide (LiOOH) is a mild and effective method for cleaving N-acyl oxazolidinones without causing epimerization of the newly formed stereocenter.[7]

Reaction: α-Alkylated Adduct + LiOOH → Chiral Carboxylic Acid + Recovered Auxiliary

Materials:

  • α-Alkylated N-acyl oxazolidinone adduct

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

Step-by-Step Procedure:

  • Cleavage Reaction:

    • Dissolve the purified alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous H₂O₂ (4.0 eq), followed by aqueous LiOH (2.0 eq).

    • Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) to reduce excess peroxide. Stir for 20 minutes.

    • Concentrate the mixture in vacuo to remove most of the THF.

    • Dilute the remaining aqueous solution with water and extract with DCM (3x) to recover the chiral auxiliary, (R)-2-Amino-2-(2-bromophenyl)ethanol. The combined organic layers can be dried and purified for reuse.

    • Acidify the remaining aqueous layer to pH 1-2 with 1M HCl.

    • Extract the chiral carboxylic acid product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product. The enantiomeric excess (e.e.) can be determined by converting the acid to a methyl ester and analyzing by chiral HPLC or GC.

Summary of Expected Results

This proposed workflow is expected to provide access to α-substituted carboxylic acids with high levels of stereochemical purity. The performance of the auxiliary can be quantified by the diastereomeric ratio of the alkylation step and the final enantiomeric excess of the product.

StepTransformationKey ReagentsExpected OutcomeAnalytical Method
1 Auxiliary Attachmentn-BuLi, Acyl Chloride>80% Yield¹H NMR, ¹³C NMR, MS
2 α-AlkylationLDA, R-X>90% Yield, d.r. >95:5¹H NMR, Chiral HPLC
3 Auxiliary CleavageLiOH, H₂O₂>90% Yield, e.e. >95%Chiral HPLC/GC
Conclusion and Outlook

Based on established principles of asymmetric synthesis, (R)-2-Amino-2-(2-bromophenyl)ethanol holds significant promise as a highly effective chiral auxiliary. The sterically demanding 2-bromophenyl group is ideally positioned to enforce high facial selectivity in enolate reactions. The protocols detailed herein provide a robust framework for researchers to explore its utility in the synthesis of valuable, enantiomerically pure chiral building blocks. Further investigations could expand its application to other important transformations, such as asymmetric aldol, Michael, and Diels-Alder reactions.

References
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Agami, C., et al. (1998). Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry, 9(22), 3955–3958. [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Meyers, A. I., & Mihelich, E. D. (1976). The synthetic utility of 2-oxazolines. Angewandte Chemie International Edition in English, 15(5), 270-281. [Link]

  • Ino, Y., et al. (1992). An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan, 65(9), 2626-2631. [Link]

  • Karaman, R. (2016). Response to "Chiral auxilliary cleavage?". ResearchGate. [Link]

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Application Notes & Protocols: Reductive Amination of 2-Amino-2-Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation of Bio-active Scaffolds

The 2-amino-2-phenylethanol framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds, including crucial β-adrenergic receptor agonists and antagonists. The ability to selectively introduce alkyl groups at the primary amine—a process known as N-alkylation—is a pivotal step in the synthesis and structure-activity relationship (SAR) studies of these molecules. Reductive amination stands out as a premier method for this transformation due to its broad functional group tolerance, operational simplicity, and high degree of control, which circumvents the common issue of overalkylation associated with direct alkylation methods.[1][2]

This guide provides a comprehensive overview of the strategic considerations and practical execution of reductive amination procedures tailored for 2-amino-2-phenylethanol derivatives. We will delve into the mechanistic underpinnings, compare key reducing agents, and offer detailed protocols to empower researchers in the synthesis of novel derivatives with high fidelity.

Core Principles: The Reductive Amination Pathway

Reductive amination is a two-stage process that seamlessly converts a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted secondary amine.[2]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of the 2-amino-2-phenylethanol derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine (or Schiff base) intermediate. Under the mildly acidic conditions often employed, the imine nitrogen can be protonated to form an iminium ion, which is a highly electrophilic species.[3]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final N-alkylated amine product.[3]

A key advantage of this method is the ability to perform it as a "one-pot" reaction, where the imine formation and reduction occur sequentially in the same reaction vessel.[2] This is achieved by using reducing agents that are selective for the imine/iminium ion over the starting carbonyl compound.

Diagram: General Mechanism of Reductive Amination

Caption: General workflow of a reductive amination reaction.

Key Considerations for 2-Amino-2-Phenylethanol Derivatives

The presence of a pre-existing stereocenter and a hydroxyl group in 2-amino-2-phenylethanol derivatives introduces specific challenges and opportunities that must be addressed for successful synthesis.

Stereocontrol: The Influence of the Resident Chiral Center

When employing a chiral 2-amino-2-phenylethanol derivative, the reductive amination of a prochiral ketone will generate a new stereocenter, leading to the formation of diastereomers. The stereochemical outcome is influenced by the directing effect of the resident hydroxyl and phenyl groups.

  • Chelation Control: In the presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), the substrate can form a chelated intermediate with the metal center, involving the amine and the hydroxyl group. The incoming hydride from the reducing agent will then attack the less sterically hindered face of the imine, often leading to a high degree of diastereoselectivity. This approach has been successfully used to prepare syn-1,3-amino alcohols.[4]

  • Enzymatic Approaches: For achieving high enantioselectivity, biocatalytic methods using engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs) are powerful alternatives.[5][6] These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantiomeric excess (>99% ee).[5][6]

Choice of Reducing Agent

The selection of the reducing agent is critical for achieving high yields and minimizing side reactions.

Reducing AgentKey Characteristics & Suitability for 2-Amino-2-Phenylethanol Derivatives
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Preferred Choice: Mild, selective, and highly effective for a wide range of aldehydes and ketones.[7][8] Its reduced reactivity prevents the reduction of the starting carbonyl compound. It is incompatible with protic solvents like methanol but works well in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]
Sodium Cyanoborohydride (NaBH₃CN) Classic Reagent: Effective and stable under mildly acidic conditions (pH 4-6), which are optimal for imine formation.[1][9] However, it is highly toxic, and its byproducts can contaminate the final product.[7]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Green & Scalable: An environmentally friendly option, particularly suitable for large-scale synthesis.[2] The catalyst and conditions must be carefully selected to avoid reduction of the phenyl ring.
Enzymatic (AmDHs, IREDs) High Stereoselectivity: The best option for controlling the stereochemistry of the newly formed amine center, often yielding products with very high enantiomeric or diastereomeric excess.[5][10]

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the N-alkylation of a chiral 2-amino-2-phenylethanol derivative with an aldehyde.

Materials:

  • (1R,2S)-2-Amino-1-phenyl-1,3-propanediol (or other 2-amino-2-phenylethanol derivative)

  • Aldehyde of choice (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the 2-amino-2-phenylethanol derivative (1.0 eq) in DCE (0.1 M), add the aldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Diagram: Workflow for N-Alkylation Protocol

workflow start Start dissolve Dissolve 2-amino-2-phenylethanol derivative in DCE start->dissolve add_aldehyde Add aldehyde (1.2 eq) Stir for 30 min dissolve->add_aldehyde add_reductant Add NaBH(OAc)3 (1.5 eq) portion-wise add_aldehyde->add_reductant react Stir at room temperature (2-4 hours) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with saturated aqueous NaHCO3 monitor->quench Reaction complete extract Extract with DCM quench->extract wash_dry Wash with brine, dry over MgSO4, and concentrate extract->wash_dry purify Purify by flash chromatography wash_dry->purify end End purify->end

Caption: Step-by-step workflow for reductive amination.

Protocol 2: Diastereoselective Reductive Amination using Ti(Oi-Pr)₄

This protocol is adapted for achieving high diastereoselectivity in the reaction of a β-hydroxy ketone with a primary amine, a reaction conceptually similar to the N-alkylation of a 2-amino-2-phenylethanol derivative with a ketone.[4]

Materials:

  • β-Hydroxy ketone

  • Primary amine (e.g., p-anisidine)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Polymethylhydrosiloxane (PMHS)

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-hydroxy ketone (1.0 eq) and the primary amine (1.1 eq) in anhydrous THF.

  • Add Ti(Oi-Pr)₄ (1.5 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to ensure complete imine formation, facilitated by the Lewis acid.

  • Add PMHS (2.0 eq) as the hydride source.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

  • Perform a careful aqueous workup, followed by extraction, drying, and concentration.

  • Purify the product by column chromatography to isolate the desired syn-1,3-amino alcohol.

Conclusion and Future Perspectives

Reductive amination is a robust and versatile tool for the N-alkylation of 2-amino-2-phenylethanol derivatives, offering significant advantages over traditional alkylation methods. The choice of reducing agent and reaction conditions can be tailored to achieve specific outcomes, particularly with respect to stereocontrol. While classic hydride reagents like sodium triacetoxyborohydride offer a reliable and broadly applicable method, the future of this field lies in the development and application of biocatalytic systems. Engineered enzymes promise not only exceptional stereoselectivity but also align with the principles of green chemistry, offering a sustainable pathway to novel and potent pharmaceutical agents.[5]

References

  • PMC.

  • Synfacts.

  • Catalysis Science & Technology (RSC Publishing).

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A Streamlined, Stereoretentive Synthesis of Chiral (R)-2-(2-bromophenyl)morpholines from (R)-2-Amino-2-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Chiral morpholines, in particular, are critical building blocks for stereospecific pharmaceuticals, where enantiomeric purity directly impacts therapeutic efficacy and safety.[3][4] This application note details a robust and efficient two-step synthetic protocol for the preparation of chiral (R)-2-(2-bromophenyl)morpholine derivatives starting from the readily available precursor, (R)-2-Amino-2-(2-bromophenyl)ethanol. The sequence employs a green and selective mono-N-alkylation using ethylene sulfate, followed by a highly efficient palladium-catalyzed intramolecular Buchwald-Hartwig C-O coupling reaction. This methodology preserves the stereochemical integrity of the starting material and offers a scalable and reliable route for researchers in drug discovery and process development.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine ring is a versatile structural motif found in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[5] Its prevalence stems from its ability to improve aqueous solubility, metabolic stability, and oral bioavailability of parent molecules.[1] When a stereocenter is present on the morpholine ring, as is common in advanced drug candidates, its precise control becomes paramount.[6] The synthesis of enantiomerically pure morpholines, however, can be challenging.[7]

Traditional methods often involve multi-step sequences or rely on harsh reagents.[8] This guide presents a modern, two-step approach designed for efficiency, scalability, and stereochemical control. The strategy hinges on two key transformations:

  • Selective N-alkylation: Introduction of a 2-hydroxyethyl group onto the primary amine of the starting material. We utilize ethylene sulfate, an inexpensive and effective reagent that facilitates clean mono-alkylation, avoiding common side reactions like bis-alkylation.[9][10] This approach is environmentally preferable to methods requiring toxic reagents and harsh reducing agents.[9]

  • Intramolecular C-O Cyclization: Formation of the morpholine ring via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is exceptionally reliable for forming C-O bonds under relatively mild conditions, offering significant advantages over harsher, higher-temperature methods like the Ullmann condensation.[11][12]

The overall synthetic workflow is depicted below, designed to convert the starting amino alcohol into the target chiral morpholine scaffold while retaining the critical (R)-stereocenter.

G cluster_0 Overall Synthetic Workflow Start (R)-2-Amino-2- (2-bromophenyl)ethanol Intermediate (R)-2-((2-hydroxyethyl)amino)-2- (2-bromophenyl)ethanol Start->Intermediate Step 1: N-Alkylation (Ethylene Sulfate) Product Chiral (R)-Morpholine Product Intermediate->Product Step 2: Intramolecular Buchwald-Hartwig C-O Coupling

Caption: High-level overview of the two-step synthetic sequence.

Part I: Selective Mono-N-Alkylation Protocol

Principle of the Reaction

The first step involves the reaction of the primary amine in (R)-2-Amino-2-(2-bromophenyl)ethanol with ethylene sulfate. This reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of ethylene sulfate, leading to a ring-opening SN2 reaction. The resulting intermediate is a zwitterionic sulfate ester. Subsequent basic workup hydrolyzes the sulfate group to yield the desired N-(2-hydroxyethyl)amino alcohol intermediate. The use of ethylene sulfate is advantageous as it is a crystalline solid that is easier to handle than gaseous ethylene oxide and promotes selective mono-alkylation, minimizing the formation of undesired bis-alkylated byproducts.[8][10]

Detailed Experimental Protocol

Materials and Equipment:

  • (R)-2-Amino-2-(2-bromophenyl)ethanol

  • Ethylene sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser and heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (R)-2-Amino-2-(2-bromophenyl)ethanol (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 10 mL per gram of amino alcohol).

  • Add finely ground potassium carbonate (2.0 eq.).

  • To this stirring suspension, add ethylene sulfate (1.1 eq.) portion-wise over 10 minutes. Caution: The reaction can be exothermic.

  • Attach a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Redissolve the crude product in a minimal amount of dichloromethane and purify by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the pure intermediate, (R)-2-((2-hydroxyethyl)amino)-2-(2-bromophenyl)ethanol.

Quantitative Data Summary
ParameterValueNotes
Starting Material (R)-2-Amino-2-(2-bromophenyl)ethanol1.0 eq.
Reagents Ethylene Sulfate, K₂CO₃1.1 eq., 2.0 eq.
Solvent Anhydrous Acetonitrile~10 mL / g
Temperature 60-70 °C
Reaction Time 4-6 hoursMonitor by TLC/LC-MS
Expected Yield 80-90%After purification

Part II: Intramolecular Buchwald-Hartwig C-O Cyclization

Principle of the Reaction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[11] In this intramolecular application, the hydroxyl group of the N-alkylated intermediate acts as the nucleophile, displacing the aryl bromide to form the morpholine ring. The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the C-O bond and regenerates the active catalyst.[13] A moderately strong, non-nucleophilic base is required to deprotonate the alcohol, forming the active alkoxide nucleophile.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar(Br)-Pd(II)-L₂ Pd0->OxAdd Oxidative Addition LigEx Ar(OR')-Pd(II)-L₂ OxAdd->LigEx Ligand Exchange LigEx->Pd0 Reductive Elimination RedElim Ar-OR' LigEx->RedElim Substrate Ar-Br Substrate->OxAdd Alkoxide R'-O⁻ Alkoxide->LigEx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Detailed Experimental Protocol

Materials and Equipment:

  • (R)-2-((2-hydroxyethyl)amino)-2-(2-bromophenyl)ethanol (from Part I)

  • Palladium(II) acetate [Pd(OAc)₂] or similar Pd precursor

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Toluene or Dioxane, anhydrous and degassed

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the N-alkylated intermediate (1.0 eq.), cesium carbonate (1.5 eq.), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous, degassed toluene or dioxane via syringe (approx. 20 mL per gram of substrate).

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the final chiral morpholine product.

Quantitative Data Summary
ParameterValueNotes
Substrate (R)-2-((2-hydroxyethyl)amino)-2-(2-bromophenyl)ethanol1.0 eq.
Catalyst Pd(OAc)₂2-5 mol%
Ligand XPhos4-10 mol%
Base Cs₂CO₃1.5 eq.
Solvent Anhydrous, degassed Toluene~20 mL / g
Temperature 100-110 °C
Reaction Time 12-24 hoursMonitor by TLC/LC-MS
Expected Yield 75-90%After purification
Troubleshooting
  • Slow or Incomplete Reaction: Ensure the solvent is rigorously anhydrous and degassed, as oxygen and water can deactivate the catalyst. The quality of the palladium precursor and ligand is also critical. Consider increasing the catalyst loading or temperature slightly.

  • Side Product Formation: If side products are observed, a lower reaction temperature or a milder base (e.g., K₃PO₄) may be beneficial.

Safety Precautions

  • Ethylene sulfate: Is a potent alkylating agent and should be handled with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts and Phosphine Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Solvents: Toluene and acetonitrile are flammable and toxic. Use in a well-ventilated area or fume hood.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of chiral morpholines from (R)-2-Amino-2-(2-bromophenyl)ethanol. The combination of a selective N-alkylation with ethylene sulfate and a robust intramolecular Buchwald-Hartwig cyclization offers high yields while preserving stereochemical integrity. This method is well-suited for medicinal chemistry labs and can be adapted for scale-up operations in drug development, providing a valuable tool for accessing this important class of heterocycles.

References

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1 . ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of morpholines . Semantic Scholar. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties . RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) . ResearchGate. Available at: [Link]

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate . ACS Publications. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity . ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals . ResearchGate. Available at: [Link]

  • Ullmann condensation . Wikipedia. Available at: [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions . ACS Publications. Available at: [Link]

  • Selected examples of drugs containing chiral morpholine moieties Chiral... . ResearchGate. Available at: [Link]

  • Morpholine synthesis . Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. Available at: [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification . RSC Publishing. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . NIH National Center for Biotechnology Information. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules . ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . PubMed. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . PubMed. Available at: [Link]

  • Clinical Importance of Chirality in Drug Design and Pharmaceutica . Longdom Publishing. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. Available at: [Link]

Sources

Introduction: The Strategic Importance of Fused Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Intramolecular Cyclization of 2-Bromophenyl Amino Alcohol Intermediates

Fused heterocyclic scaffolds, particularly those containing nitrogen and oxygen atoms such as 1,4-benzoxazines and substituted morpholines, represent privileged structures in modern drug discovery.[1][2] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. These motifs are central to a wide range of pharmaceuticals, agrochemicals, and functional materials.[3]

A cornerstone in the synthesis of these valuable compounds is the intramolecular cyclization of 2-bromophenyl amino alcohol intermediates. This strategy offers a robust and convergent approach to constructing the core heterocyclic ring system. The choice of cyclization method is critical and depends on factors such as desired bond formation (C-N vs. C-O), functional group tolerance, and scalability.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary catalytic methods for the cyclization of these key intermediates. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and offer insights into the rationale behind experimental choices to empower chemists to select and optimize the ideal strategy for their synthetic targets.

Core Cyclization Strategies: A Comparative Overview

The intramolecular cyclization of a 2-bromophenyl amino alcohol can proceed via two primary pathways: formation of a Carbon-Nitrogen (C-N) bond or a Carbon-Oxygen (C-O) bond. The choice of catalyst system—typically based on palladium or copper—is the determining factor that directs the reaction toward the desired product.

G cluster_start Starting Intermediate cluster_pathways Catalytic Pathways cluster_products Cyclized Products Start 2-Bromophenyl Amino Alcohol Pd_CN Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->Pd_CN Forms C-N Bond Cu_CN Cu-Catalyzed C-N Coupling (Ullmann) Start->Cu_CN Forms C-N Bond Pd_CO Pd-Catalyzed C-O Coupling Start->Pd_CO Forms C-O Bond Product_CN N-Cyclized Product (e.g., Dihydro-1,4-benzoxazine) Pd_CN->Product_CN Cu_CN->Product_CN Product_CO O-Cyclized Product (e.g., Morpholine derivative) Pd_CO->Product_CO

Figure 1. Overview of primary catalytic pathways for cyclization.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination has become a dominant method for C-N bond formation due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][5] Its intramolecular variant is exceptionally powerful for synthesizing N-containing heterocycles like 3,4-dihydro-2H-1,4-benzoxazines.[1][6]

Mechanism and Rationale

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.[7][8] The choice of ligand is paramount; bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the crucial reductive elimination steps.[9][10]

G pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition (Ar-Br) amide_complex Palladium Amido Complex (Pd-II) oa_complex->amide_complex Deprotonation & Ligand Exchange (+ R-NH, - Base-HBr) amide_complex->pd0 Reductive Elimination (Forms C-N Bond) amide_complex->product_complex Cyclized Product

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.
  • Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) species.[7]

  • Ligands: Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, and more advanced ligands like RuPhos or BrettPhos are highly effective.[5][11] They promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amino group, forming the palladium amido complex. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently used.[12][13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard choices.

Protocol: Synthesis of a 3,4-Dihydro-2H-1,4-benzoxazine Derivative

This protocol is a representative example of an intramolecular Buchwald-Hartwig C-N cyclization.

Materials:

  • 2-(2-Bromophenoxy)ethan-1-amine derivative (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-(2-bromophenoxy)ethan-1-amine derivative, Pd(OAc)₂, Xantphos, and NaOtBu.

  • Seal the tube with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzoxazine product.

Comparative Data for Intramolecular C-N Coupling
Substrate TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Primary AminePd(OAc)₂ / BINAPCs₂CO₃Toluene110885-95[12]
Secondary AminePd₂(dba)₃ / X-PhosK₃PO₄Dioxane1001275-90[14]
Primary AminePd(OAc)₂ / RuPhosNaOtBuToluene10510>90[11]
Heterocyclic AminePd₂(dba)₃ / SIPr.HClLHMDSTHFRT-6010-7270-95[15]

Copper-Catalyzed Intramolecular Ullmann Condensation (C-N Coupling)

The Ullmann condensation is a classical method for forming C-N and C-O bonds, predating modern palladium catalysis.[16][17] While it often requires higher temperatures and stoichiometric copper, modern advancements with catalytic copper sources and ligands have significantly improved its utility.[18][19] It serves as a valuable alternative to palladium-based methods, especially for specific substrates or when cost is a major consideration.

Mechanism and Rationale

The mechanism of the Ullmann-type reaction is believed to involve a Cu(I)/Cu(III) catalytic cycle.[16][20] The amine first coordinates to the Cu(I) catalyst, followed by oxidative addition of the aryl bromide to form a Cu(III) intermediate. Reductive elimination then furnishes the C-N bond and regenerates the active Cu(I) species.[18]

G cu1 Cu(I)L Active Catalyst amine_complex Copper Amido Complex (Cu-I) cu1->amine_complex Amine Coordination & Deprotonation oa_complex Oxidative Addition Complex (Cu-III) oa_complex->cu1 Reductive Elimination (Forms C-N Bond) oa_complex->product_complex Cyclized Product amine_complex->oa_complex Oxidative Addition (Ar-Br)

Figure 3. Postulated catalytic cycle for Ullmann C-N coupling.
  • Catalyst: Copper(I) salts like CuI or Cu₂O are most common.[21] Inexpensive copper metal powder can also be used, though often requires higher temperatures.[16]

  • Ligands: Simple, inexpensive ligands like 1,10-phenanthroline, L-proline, or various diamines can significantly accelerate the reaction and allow for lower temperatures.[18][19]

  • Base: A strong base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used, although toluene or dioxane may be sufficient with modern ligand systems.[16]

Protocol: Copper-Catalyzed Intramolecular N-Arylation

Materials:

  • 2-Bromo-N-substituted aniline with a pendant alcohol (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealable reaction vessel, combine the bromoaniline substrate, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath at 120-140 °C.

  • Stir the mixture for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the cyclized product.

Palladium-Catalyzed Intramolecular C-O Coupling

While C-N coupling is often the primary focus, the intramolecular C-O coupling (etherification) of 2-bromophenyl amino alcohols is a crucial strategy for synthesizing scaffolds like N-substituted morpholines.[22] This reaction is mechanistically related to the Buchwald-Hartwig amination but presents unique challenges, as C-O reductive elimination from palladium is generally more difficult than C-N reductive elimination.[23]

Mechanism and Rationale

The catalytic cycle mirrors that of C-N coupling, but the key intermediate is a palladium alkoxide complex formed by deprotonation of the alcohol. The subsequent C-O reductive elimination is often the rate-limiting step and is highly sensitive to the ligand's electronic and steric properties.

  • Catalyst & Ligand: The choice of ligand is critical. While some ligands for C-N coupling are effective, specialized biarylphosphine ligands have been developed to promote the challenging C-O bond formation.[23] The use of ligands like P(2-furyl)₃ has been reported for specific morpholine syntheses.[22]

  • Base: A strong base (e.g., NaOtBu) is needed to deprotonate the alcohol, which is typically less acidic than the corresponding amine.

Protocol: Synthesis of an N-Aryl Morpholine Derivative

This protocol is adapted from methodologies for palladium-catalyzed carboamination, which involves a key intramolecular C-O coupling step.[22]

Materials:

  • N-Aryl ethanolamine derivative with a pendant C=C bond (1.0 mmol, 1.0 equiv)

  • Aryl or Alkenyl Bromide (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(2-furyl)phosphine [P(2-furyl)₃] (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (2.5 mL, 0.4 M)

Procedure:

  • In an inert atmosphere glovebox, charge a screw-cap vial with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu.

  • Add a solution of the N-aryl ethanolamine derivative and the aryl/alkenyl bromide in toluene.

  • Seal the vial and place it in a preheated heating block at 105 °C.

  • Stir the reaction for 12-24 hours.

  • Cool the reaction, dilute with ether, and filter through a plug of silica gel, eluting with additional ether.

  • Concentrate the filtrate and purify by flash chromatography to obtain the desired morpholine product.

Troubleshooting and Final Considerations

  • Low or No Conversion: Ensure all reagents and solvents are strictly anhydrous. Degas the solvent thoroughly. Screen alternative ligands, bases, or a different catalyst precursor. For Ullmann reactions, higher temperatures may be necessary.

  • Side Product Formation: In Buchwald-Hartwig reactions, hydrodehalogenation (reduction of the Ar-Br bond) can compete with cyclization. This often points to issues with the reductive elimination step; a different ligand may be required.[23]

  • Method Selection:

    • Buchwald-Hartwig (C-N): The go-to method for its mild conditions and broad functional group tolerance. Ideal for complex, late-stage cyclizations.

    • Ullmann (C-N): A cost-effective alternative, particularly on a large scale. May require harsher conditions but can be effective where palladium catalysis fails.

    • Pd-Catalyzed (C-O): The preferred method for intramolecular etherification to form scaffolds like morpholines, though it may require more specialized ligands and optimization.

By understanding the mechanisms, protocols, and strategic considerations outlined in this guide, researchers can effectively harness the power of these cyclization methods to advance their synthetic programs in drug discovery and beyond.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Goto, T., et al. (1979). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry. Retrieved from [Link]

  • Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved from [Link]

  • Mastalir, Á., & Molnár, Á. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Retrieved from [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Retrieved from [Link]

  • Quintavalla, M., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Current Organic Synthesis. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Retrieved from [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Wang, D., & Ding, K. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC. Retrieved from [Link]

  • Buchwald, S. L., et al. (2009). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. DSpace@MIT. Retrieved from [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Gasi, F., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Application Note: Strategic Conversion of Amino Alcohols to Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Converting Amino Alcohols to Diamines in Drug Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Selection

The transformation of amino alcohols into diamines—specifically vicinal diamines—is a pivotal operation in the synthesis of bioactive pharmacophores (e.g., Oseltamivir, Ethambutol, and various kinase inhibitors). The primary challenge lies in the poor leaving group ability of the hydroxyl moiety and the high risk of racemization or aziridine formation due to the neighboring amine group.

Selection of the reagent system must be dictated by the stereochemical requirement of the target drug candidate.

Decision Matrix for Reagent Selection
  • Scenario A: Strict Stereochemical Inversion Required.

    • Solution:Mitsunobu Reaction. Uses

      
      /DIAD.[1][2][3]
      
    • Mechanism:[1][2][3][4][5][6][7]

      
       displacement via an oxyphosphonium intermediate.
      
  • Scenario B: Strict Stereochemical Retention (Double Inversion) or Scale-Up.

    • Solution:Sulfonylation (Activation) + Displacement. Uses

      
      /
      
      
      
      followed by Azide.
    • Mechanism:[1][2][3][4][5][6][7] Activation of -OH followed by

      
       (often with neighboring group participation leading to retention via double inversion involving an aziridinium intermediate).
      
  • Scenario C: Green Chemistry / Atom Economy / Racemic or Diastereoselective Control.

    • Solution:Catalytic Hydrogen Borrowing. Uses Ir/Ru catalysts.[4]

    • Mechanism:[1][2][3][4][5][6][7] Redox-neutral alcohol activation (Alcohol

      
       Aldehyde 
      
      
      
      Imine
      
      
      Amine).

Visualizing the Decision Process

ReagentSelection Start Starting Material: Chiral Amino Alcohol Stereo Stereochemical Requirement? Start->Stereo Inversion Strict Inversion (Anti-product) Stereo->Inversion Inversion Needed Retention Retention or Double Inversion Stereo->Retention Retention Needed AtomEcon High Atom Economy/ Green Chemistry Stereo->AtomEcon Racemic/DKR OK Mitsunobu Protocol A: Mitsunobu (PPh3 / DIAD / DPPA) Direct SN2 Inversion->Mitsunobu Activation Protocol B: Activation (MsCl / NaN3) Via Aziridinium Retention->Activation Borrowing Protocol C: Hydrogen Borrowing (Cp*Ir Catalyst) Redox Neutral AtomEcon->Borrowing

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on stereochemical constraints.

Detailed Protocols & Application Notes

Protocol A: The Mitsunobu Transformation (Stereoinversion)

Best for: High-value intermediates requiring clean stereochemical inversion (e.g., converting an


-alcohol to an 

-amine).

Mechanism: The reaction proceeds via an alkoxyphosphonium salt. The nucleophile (azide or phthalimide) displaces the activated oxygen in a concerted


 fashion.

Reagents:

  • Activator: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to higher stability.

  • Phosphine: Triphenylphosphine (

    
    ).[3]
    
  • Nucleophile: Diphenylphosphoryl azide (DPPA) or Phthalimide.[1] Note:

    
     is hazardous; DPPA is a safer liquid alternative.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Charge: Add Amino Alcohol (1.0 equiv) and

    
     (1.2 equiv) dissolved in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the solution to 0°C.

  • Nucleophile Addition: Add DPPA (1.2 equiv) dropwise.

  • Activator Addition (Critical): Add DIAD (1.2 equiv) dropwise over 20 minutes. Application Note: Rapid addition generates excessive heat and side products.

  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Staudinger Reduction (One-Pot): To the crude organic azide, add THF/Water (10:1) and

    
     (1.5 equiv). Heat to 50°C for 4 hours to liberate the free amine.
    

Validation Check:

  • Success Indicator: Formation of solid triphenylphosphine oxide (

    
    ) during the reaction.[1]
    
  • Troubleshooting: If no reaction occurs, pre-form the betaine intermediate (mix

    
     + DIAD first at 0°C, stir 15 min, then add substrate).
    
Protocol B: Classical Activation & Displacement (Scale-Up)

Best for: Large-scale synthesis where chromatography (to remove


) is difficult.

Mechanism: The hydroxyl is converted to a mesylate/tosylate. Displacement with azide often involves neighboring group participation (NGP) from the vicinal amine, forming an aziridinium ion. Opening this ring can lead to retention of configuration (double inversion).

Reagents:

  • Methanesulfonyl chloride (MsCl).

  • Triethylamine (

    
    ).
    
  • Sodium Azide (

    
    ).
    

Step-by-Step Procedure:

  • Activation: Dissolve Amino Alcohol (1.0 equiv) and

    
     (1.5 equiv) in DCM at 0°C.
    
  • Mesylation: Add MsCl (1.1 equiv) dropwise. Stir 1 hour. Confirm conversion to mesylate by TLC.

  • Workup 1: Wash with dilute HCl (to remove amine salts), dry, and concentrate.

  • Displacement: Dissolve crude mesylate in DMF. Add

    
     (1.5 equiv).
    
  • Heating: Heat to 60–80°C for 4–6 hours. Safety Note: Do not exceed 80°C with azides in DMF due to thermal decomposition risks.

  • Reduction: Hydrogenate the resulting azide (

    
    , Pd/C, MeOH) to yield the diamine.
    
Protocol C: Catalytic Hydrogen Borrowing (Green Chemistry)

Best for: "N-alkylation" of amines using alcohols.[4][5][8] This method creates secondary/tertiary diamines rather than primary diamines. It is highly atom-economical as water is the only byproduct.

Mechanism:

  • Dehydrogenation: Catalyst oxidizes Alcohol to Aldehyde/Ketone (generating M-H species).

  • Condensation: Aldehyde reacts with amine

    
     Imine.
    
  • Hydrogenation: M-H species reduces Imine

    
     Amine.
    

Reagents:

  • Catalyst:

    
     (Pentamethylcyclopentadienyl iridium dichloride dimer) or Ru-Macho®.
    
  • Base:

    
     or 
    
    
    
    (catalytic amounts).

Step-by-Step Procedure:

  • Charge: In a pressure tube, mix Amino Alcohol (1.0 equiv), External Amine (1.2 equiv),

    
     (1 mol%), and 
    
    
    
    (5 mol%).
  • Solvent: Add Toluene or Water (highly concentrated, ~2M).

  • Reaction: Seal and heat to 110°C for 12–24 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: Often requires minimal purification; recrystallization of the oxalate salt is common.

Visualizing the Mechanism:

BorrowingHydrogen Substrate Amino Alcohol Aldehyde Intermed. Aldehyde/Ketone Substrate->Aldehyde Dehydrogenation CatRed Catalyst-H2 (Red) [+2H] Substrate->CatRed H Transfer Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Product Diamine Product Imine->Product Hydrogenation CatOx Catalyst (Ox) [-2H] CatRed->Product H Return

Figure 2: The "Borrowing Hydrogen" cycle. The catalyst shuttles hydride equivalents from the alcohol to the imine, removing the need for external reductants.[9]

Comparative Data Analysis

FeatureMitsunobu (Protocol A)Activation/Displacement (Protocol B)Hydrogen Borrowing (Protocol C)
Stereochemistry Clean InversionRetention (via Double Inv.) or InversionLoss of stereocenter (Racemization)
Atom Economy Poor (Generates

, Hydrazine)
Moderate (Mesylate waste)Excellent (Water is byproduct)
Safety Profile Moderate (Explosive Azide intermediates)Moderate (Azide handling)High (No explosive intermediates)
Cost High (DIAD/

)
LowModerate (Ir/Ru Catalyst)
Primary Use Chiral Vicinal DiaminesBulk API SynthesisN-Alkylation (Secondary Diamines)

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Azide Displacement Safety

    • Glaze, W. (2005). "Safety of Organic Azides." Journal of Chemical Health and Safety.

  • Borrowing Hydrogen Methodology

    • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[4][5][8][9][10] Advanced Synthesis & Catalysis.

  • Vicinal Diamine Synthesis via Aziridines

    • Saito, T., et al. (2014). "Stereoselective Synthesis of Vicinal Diamines." Organic Letters.

  • Ir-Catalyzed N-Alkylation

    • Fujita, K., et al. (2009). "N-Alkylation of Amines with Alcohols Catalyzed by a Cp*Ir Complex." Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Amino Alcohol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling hygroscopic amino alcohol hydrochloride salts. This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to ensure the integrity of your materials and the accuracy of your experimental results. Improper handling of these sensitive compounds can lead to issues ranging from inaccurate measurements to complete sample degradation.[1][2] This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly makes a substance "hygroscopic," and why are amino alcohol hydrochloride salts particularly susceptible?

A: A hygroscopic substance readily attracts and absorbs moisture from the surrounding atmosphere.[3][4] This occurs because of a strong affinity between the substance and water molecules. For amino alcohol hydrochloride salts, this tendency is pronounced due to two primary chemical features:

  • Ionic Salt Nature: As salts, they exist as a crystal lattice of positive (protonated amine) and negative (chloride) ions. Water, being a highly polar molecule, is strongly attracted to these charged ions through ion-dipole interactions.[3]

  • Presence of Polar Functional Groups: The structure contains hydroxyl (-OH) and amino (-NH3+) groups, both of which are excellent at forming hydrogen bonds with water molecules.

This combination of strong ion-dipole forces and hydrogen bonding capability makes the crystal structure highly receptive to absorbing atmospheric water, leading to the hygroscopic behavior.[3]

Q2: What are the consequences of improper handling and moisture absorption?

A: The consequences can be severe and multifaceted, impacting both the physical nature of the compound and its chemical reactivity. Key issues include:

  • Physical Changes: The most immediate effect is often clumping or "caking" of the powder, which can progress to the material becoming a sticky semi-solid or even fully dissolving into a concentrated aqueous solution (a phenomenon known as deliquescence).[1][5] This makes accurate weighing and transfer nearly impossible.

  • Inaccurate Measurements: As the substance absorbs water, its mass continuously increases on an analytical balance, preventing an accurate weight determination.[6] This directly impacts the concentration of prepared solutions and the stoichiometry of reactions.

  • Chemical Degradation: The absorbed water is not just a physical contaminant; it can act as a reactant. It can lead to hydrolysis of the compound or catalyze other degradation pathways, compromising the sample's purity and efficacy.[2]

  • Reduced Shelf Life & Efficacy: Over time, moisture-induced degradation reduces the effective concentration of the active ingredient, shortening its shelf life and potentially leading to a complete loss of therapeutic benefit.[2]

Q3: What are the ideal storage conditions for these salts?

A: Proper storage is the first line of defense. The goal is to create a moisture-free environment.[1][7]

  • Primary Container: Always keep the salt in its original, tightly sealed container until it is needed.[1] For highly sensitive materials, packaging with a Sure/Seal™ septum-inlet cap is often used, allowing for removal of the compound via syringe under an inert atmosphere.[8]

  • Secondary Containment: Place the primary container inside a secondary enclosure that contains a desiccant. A desiccator cabinet or a larger sealed container with indicating Drierite or molecular sieves at the bottom is a common and effective practice.[9]

  • Inert Atmosphere: For extremely hygroscopic compounds, flushing the container headspace with a dry, inert gas like nitrogen or argon before sealing provides an extra layer of protection.[9]

  • Temperature: Store in a cool, dry place away from direct sunlight or heat sources.[7] If refrigeration is required, allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.[9][10]

Troubleshooting Guide

Problem: My salt has formed hard clumps or has turned into a sticky solid. Can I still use it?

Answer: This indicates significant moisture absorption.

  • Initial Assessment: If the material is merely caked but still a powder, you may be able to salvage it for non-critical applications by drying it. You can gently break up clumps with a clean, dry spatula inside a controlled environment like a glovebox.[1]

  • Drying Procedure: For thermally stable compounds, drying in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours can remove the absorbed water.[1][11] Always check the compound's technical data sheet for decomposition temperature first. After drying, transfer the material to a desiccator to cool before use.[12]

  • When to Discard: If the salt has become a paste or liquid, its integrity is likely compromised. The water content is unknown, making accurate weighing for concentration-dependent experiments impossible. Furthermore, chemical degradation may have occurred.[2] For pharmaceutical development or quantitative assays, it is strongly recommended to discard the material and use a fresh, properly handled supply.

Problem: I can't get a stable reading on the analytical balance. The mass keeps increasing.

Answer: This is a classic sign of a hygroscopic substance actively absorbing moisture from the lab air.[6] The balance is measuring the combined weight of your compound and the water it's pulling from the atmosphere.

  • Solution 1: Work Quickly. The most straightforward approach for moderately hygroscopic materials is to minimize air exposure. Have everything prepared, open the container, quickly transfer an approximate amount to your weighing vessel, and get a reading as fast as possible.[1][13] This method accepts a small margin of error.

  • Solution 2: Use a Controlled Environment. The most reliable solution is to handle the material in an environment with very low humidity.[14] A nitrogen- or argon-filled glovebox is the gold standard for this.[15][16][17] The inert and dry atmosphere prevents moisture uptake, allowing for stable and accurate measurements.[18]

  • Solution 3: Weighing by Difference. Tare a sealed vial containing the compound. Quickly open it, transfer the powder to your reaction flask, reseal the vial, and weigh it again. The difference in weight is the mass of the compound you transferred. This minimizes the time the bulk material is exposed to air.

Problem: The salt is not dissolving properly in my organic solvent, or the solution is hazy.

Answer: This issue often stems from moisture that was introduced with the salt.

  • Explanation: Many anhydrous organic solvents (like acetonitrile, THF, or dichloromethane) have very low water solubility. When a hygroscopic salt carrying absorbed water is added, that water can crash out of the solution, causing haziness or forming a separate phase.

  • Troubleshooting Steps:

    • Confirm Solvent Anhydrousness: First, ensure your solvent is truly dry. Use a freshly opened bottle of anhydrous solvent or solvent from a purification system.

    • Dry the Salt: If you suspect the salt is the source of water, use one of the drying methods described above before attempting dissolution.

    • Consider Solvent Miscibility: In some cases, adding a small amount of a co-solvent that is miscible with both your primary solvent and water (like methanol or ethanol) can clarify the solution, but only if this does not negatively impact your downstream application.

    • Impact on Buffers: Be aware that using a hydrated salt when an anhydrous one is specified will lead to an incorrect buffer concentration.[19][20]

Key Experimental Protocols

Protocol 1: Weighing a Hygroscopic Salt in a Glovebox

This protocol ensures the highest accuracy for weighing moisture-sensitive compounds.

  • Preparation: Place all necessary items (spatula, weighing paper/vessel, sample container, waste container, and lab notebook) into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) for at least three cycles to remove atmospheric air and moisture.[16]

  • Transfer Items: Once purged, transfer the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the analytical balance inside the glovebox to stabilize in the inert atmosphere.

  • Weighing: Tare your weighing vessel. Open the container of the hygroscopic salt and carefully transfer the desired amount using a clean spatula. Record the stable mass.

  • Sealing: Tightly reseal the main container of the hygroscopic salt immediately after use to protect the remaining stock.

  • Removal: When finished, move your weighed sample and other items back into the antechamber, seal the inner door, and then remove them from the glovebox.

Protocol 2: Preparing a Stock Solution by Difference

This method is a practical alternative when a glovebox is unavailable.

  • Initial Weighing: Place a sealed vial containing a small amount of the hygroscopic salt onto the balance and tare it to zero.

  • Rapid Transfer: Remove the vial from the balance. Working quickly, open the vial, and use a spatula to transfer the powder directly into your pre-prepared reaction flask or solution vessel.

  • Reseal and Re-weigh: Immediately and tightly reseal the vial. Place it back on the tared balance.

  • Determine Mass: The balance will show a negative value. The absolute value of this number is the precise mass of the salt you transferred to your vessel (e.g., a reading of -0.0521 g means you added 52.1 mg).[21]

  • Dissolution: Add your anhydrous solvent to the vessel containing the weighed powder and proceed with dissolution.

Visualizations & Data

Workflow for Handling a New Hygroscopic Reagent

This diagram outlines the decision-making process from receiving a new shipment to its routine use.

HygroscopicReagentWorkflow cluster_0 Receiving & Initial Storage cluster_1 First Use & Aliquoting cluster_2 Routine Use Receive Receive New Reagent Inspect Inspect Container Seal for Integrity Receive->Inspect Store Store in Desiccator with Tightly Sealed Cap Inspect->Store Seal OK Contact Supplier Contact Supplier Inspect->Contact Supplier Seal Broken Prep Allow Container to Reach Room Temp Before Opening Store->Prep Decision Is a Glovebox Available? Prep->Decision Glovebox Aliquot into Smaller Vials Inside Glovebox Decision->Glovebox Yes NoGlovebox Work Quickly in Fume Hood, Minimize Open Time Decision->NoGlovebox No StoreAliquots Store Aliquots in Desiccator Glovebox->StoreAliquots NoGlovebox->StoreAliquots Use Use Smallest Possible Aliquot StoreAliquots->Use Weigh Weigh Using Appropriate Protocol (Glovebox or by Difference) Use->Weigh Seal Immediately Reseal Aliquot Vial Weigh->Seal

Caption: Standard workflow for receiving and handling hygroscopic reagents.

Troubleshooting Decision Tree for Weighing Errors

This diagram helps diagnose and solve issues encountered during the weighing process.

WeighingTroubleshooting Start Problem: Unstable Weight on Balance Q1 Is the mass consistently increasing? Start->Q1 A1 Classic hygroscopicity. Increase weighing speed or use glovebox. Q1->A1 Yes Q2 Is the reading fluctuating randomly? Q1->Q2 No A2 Check for drafts (close sash), vibrations, or static electricity. Use anti-static gun. Q2->A2 Yes A3 Consult balance manual or service technician. Q2->A3 No (Balance issue)

Caption: Decision tree for troubleshooting unstable balance readings.

Table 1: Recommended Storage Conditions
Hygroscopicity LevelPrimary Container SealSecondary StorageAtmosphere
Slightly Hygroscopic Standard Screw CapSealed container with desiccantAir
Hygroscopic Tightly-sealed cap with liner (e.g., PTFE)Desiccator CabinetAir
Very Hygroscopic / Deliquescent Septum-sealed bottle (e.g., Sure/Seal™)Desiccator CabinetInert Gas (N2 or Ar) headspace in primary container

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Powers, T. M. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE.
  • Alltracon Machinery Moving and Millwright Services. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility.
  • Xiamen Lith Machine Limited. (2024, September 19). Glove Box Chemistry.
  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? r/chemistry.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
  • Achieve Chem. (2024, December 11). The Role and Importance of Chemistry Glove Boxes in Scientific Research and Industrial Applications.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56.
  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances.
  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?
  • Chemistry Stack Exchange. (2018, October 2). Hygroscopic Substances and Drying Agents.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
  • ResearchGate. (2021, July 5). What is the best procedure of drying a moisture absorbing salt?
  • INSITU Building Preservation. (n.d.). Hygroscopic Salts.
  • Quora. (2018, February 1). What is the difference between a hygroscopic agent and a dehydrating agent?
  • AAPS. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
  • PLE at Lund University. (2020, May 14). Hygroscopic materials and drying. YouTube.
  • Dissolution.com. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective.
  • Jug Free. (2025, November 4). Why Your Water Softener Salt Won't Dissolve (And How to Fix It Fast).
  • Quora. (2010, July 15). What makes a substance hygroscopic? Are all chemical salts hygroscopic?
  • PMC. (2024, November 30). Moisture Absorption and Mechanical Degradation of Polymer Systems Incorporated with Layered Double Hydroxide Particles.
  • ResearchGate. (n.d.). The study on moisture absorption and desorption ability of composite humidity- controlling material.
  • Relequa. (n.d.). Effects of Moisture.
  • PharmaInfo. (n.d.). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
  • ACS Sustainable Chemistry & Engineering. (2025, April 30). Investigation of Moisture Swing Adsorbents for Direct Air Capture by Dynamic Breakthrough Studies.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ECHEMI. (n.d.). What makes a substance hygroscopic?
  • ResearchGate. (2018, February 2). What makes a substance hygroscopic?

Sources

Technical Support Center: Strategies for Palladium Removal from (R)-2-Amino-2-(2-bromophenyl)ethanol Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of palladium impurity removal from (R)-2-Amino-2-(2-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions in their synthetic routes and require robust methods to ensure their final active pharmaceutical ingredient (API) meets stringent regulatory standards.

The synthesis of complex chiral molecules like (R)-2-Amino-2-(2-bromophenyl)ethanol often relies on powerful palladium-catalyzed cross-coupling reactions.[1][2] While indispensable for forming key carbon-carbon and carbon-heteroatom bonds, these reactions present a significant downstream challenge: the removal of residual palladium from the final product.[1][3] Palladium is a heavy metal with known toxicity, and regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits on its presence in pharmaceutical products.[2][4][5]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of palladium removal. We will explore the causality behind experimental choices, ensuring that each step is understood and can be adapted to your specific process.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My initial palladium levels are extremely high (>1000 ppm) even after filtering off the bulk catalyst. What's my first step?

A1: High palladium levels post-filtration suggest the presence of soluble, colloidal, or finely dispersed palladium species that are not captured by standard filtration media like Celite.[2][6] Your initial strategy should focus on "debulking" these residual species before moving to more selective, and often more expensive, scavenging techniques.

  • Causality: The primary goal is to precipitate or agglomerate the palladium to facilitate its removal. The amino and hydroxyl groups in your product, (R)-2-Amino-2-(2-bromophenyl)ethanol, can chelate with palladium, keeping it in solution.[6] Therefore, a simple wash or a crystallization step may be insufficient initially.

  • Recommended Action: Consider an aqueous wash with a chelating agent. N-acetylcysteine is a cost-effective and efficient option that can complex with palladium, pulling it from the organic phase into the aqueous phase.[2][7] A stepwise approach involving an initial wash to significantly reduce the palladium load, followed by a more targeted scavenger treatment, is often the most effective and economical strategy.[2]

Q2: I've treated my product with a scavenger, but the palladium levels are still above the acceptable limit. What factors could be hindering its performance?

A2: If a scavenger is underperforming, several factors related to the scavenger itself, the reaction conditions, or interference from your product could be at play.

  • Causality & Troubleshooting Steps:

    • Incorrect Scavenger Choice: The affinity of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the ligands complexed to it.[8] Thiol-based scavengers, for instance, are generally effective for a wide range of palladium species.[6][9][10] It is crucial to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the optimal one for your system.[6]

    • Insufficient Equivalents or Time: Scavenging is a kinetic process.[11] You may need to increase the equivalents of the scavenger (relative to the initial palladium load) or extend the reaction time.[6] Monitoring the palladium concentration over time can help determine the optimal duration.

    • Poor Mixing: Inefficient agitation leads to poor contact between the solid-supported scavenger and the dissolved palladium species, resulting in incomplete removal.[6] Ensure vigorous stirring or agitation of the slurry.

    • Product Interference: The chelating nature of your amino alcohol product can compete with the scavenger for binding to the palladium.[6] In such cases, adjusting the solvent or temperature might be necessary. Sometimes, a pre-treatment step, like a mild acidic wash, can help disrupt the product-palladium complex before scavenging.[6]

Q3: I'm observing significant product loss after the scavenging step. How can I mitigate this?

A3: Product loss during scavenging is typically due to non-specific binding of your product to the scavenger material.[6] This is a common issue, especially with activated carbon, but can also occur with functionalized silica or polymer scavengers.[1]

  • Causality & Mitigation Strategies:

    • Non-Specific Adsorption: The scavenger's surface may have sites that adsorb your product. This is particularly true for highly porous materials like activated carbon.[1][12]

    • Optimization:

      • Reduce Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. This can be determined through optimization experiments.

      • Solvent Selection: The choice of solvent can influence the non-specific binding. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the scavenger surface.

      • Temperature Control: Perform the scavenging at the lowest effective temperature. While higher temperatures can increase the rate of scavenging, they can also increase the risk of product degradation or non-specific binding.

      • Alternative Scavengers: Modern, highly functionalized silica scavengers are often designed for high selectivity towards metals, minimizing product loss.[3]

Workflow for Palladium Removal Strategy

The following diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Product with Pd Impurity initial_pd_level Measure Initial Pd Level (e.g., ICP-MS) start->initial_pd_level decision_high_pd Pd > 500 ppm? initial_pd_level->decision_high_pd debulking Debulking Step: Aqueous Wash with Chelating Agent (e.g., N-acetylcysteine) decision_high_pd->debulking Yes scavenger_screening Scavenger Screening: Test Panel of Scavengers (Thiol, Amine, etc.) decision_high_pd->scavenger_screening No debulking->scavenger_screening select_scavenger Select Most Effective Scavenger scavenger_screening->select_scavenger optimize_conditions Optimize Conditions: Equivalents, Time, Temperature, Solvent select_scavenger->optimize_conditions final_pd_level Measure Final Pd Level optimize_conditions->final_pd_level decision_final_pd Pd < ICH Limit? final_pd_level->decision_final_pd final_product Purified Product decision_final_pd->final_product Yes re_evaluate Re-evaluate Strategy: - Different Scavenger - Combination of Methods - Crystallization decision_final_pd->re_evaluate No re_evaluate->scavenger_screening

Caption: Decision tree for selecting a palladium removal strategy.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in APIs?

A1: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides Permitted Daily Exposure (PDE) limits.[5] For palladium, a Class 2B element, the oral PDE is 100 µ g/day .[2][4][13] This translates to a concentration limit in the final API, which is calculated based on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams, the concentration limit would be 10 ppm.[4]

Route of AdministrationPermitted Daily Exposure (PDE)
Oral100 µ g/day
Parenteral10 µ g/day
Inhalation1 µ g/day
Data sourced from the ICH Q3D Guideline for Elemental Impurities.[5][13]

Q2: What are the primary methods for removing palladium residues?

A2: A variety of methods are available, and they can be broadly categorized as follows:

  • Adsorption: This is the most common approach, utilizing materials known as "scavengers" that bind to palladium.[7] These include functionalized silica, polymers, and activated carbon.[3][7][14]

  • Crystallization: This can be an effective method, especially when combined with additives like N-acetylcysteine or thiourea, which help to keep the palladium in the mother liquor.[7]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium from the organic product stream.[3]

  • Filtration: While effective for heterogeneous catalysts, standard filtration is often insufficient for removing the fine, soluble palladium species that remain post-reaction.[2]

Q3: How do palladium scavengers work?

A3: Palladium scavengers are typically solid supports (like silica or polystyrene) functionalized with ligands that have a high affinity for palladium.[15][16] Sulfur-based functional groups (thiols, thioureas) and amine-based groups are common due to their ability to form strong coordinate bonds with palladium, effectively "scavenging" it from the solution.[10][17] The solid scavenger, now bound with palladium, can then be easily removed by filtration.

Mechanism of Palladium Scavenging

Scavenging_Mechanism cluster_0 Solution Phase cluster_1 Solid Scavenger cluster_2 After Scavenging Pd Pd(L)n Scavenger Silica-SH Pd->Scavenger Binding Product API FreeProduct API BoundPd Silica-S-Pd(L)n-1 Scavenger->BoundPd

Caption: General mechanism of palladium capture by a thiol-functionalized scavenger.

Q4: How can I accurately measure the palladium concentration in my product?

A4: The standard and most reliable methods for quantifying trace levels of palladium in APIs are atomic spectroscopy techniques.[7] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive method, capable of detecting palladium at parts-per-billion (ppb) levels.[7] Atomic Absorption (AA) spectroscopy is another viable option.[7]

Detailed Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

Objective: To identify the most effective scavenger for removing palladium from a solution of (R)-2-Amino-2-(2-bromophenyl)ethanol.

Materials:

  • Crude product solution in a suitable solvent (e.g., THF, Ethyl Acetate) with a known initial palladium concentration.

  • Panel of palladium scavengers (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon).

  • Inert atmosphere (Nitrogen or Argon).

  • Agitation equipment (magnetic stirrer or overhead stirrer).

  • Filtration apparatus.

  • Vials for analysis.

Procedure:

  • Set up a parallel experiment with 3-5 different scavengers. For each scavenger, add a defined amount (e.g., 10 equivalents relative to the initial palladium load) to a vial containing a measured volume of the crude product solution.

  • Include a control vial with no scavenger.

  • Seal the vials and stir the mixtures vigorously at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4 hours).

  • After the specified time, filter each mixture to remove the scavenger.

  • Take a sample from each filtrate for palladium analysis by ICP-MS.

  • Compare the final palladium concentrations to identify the most efficient scavenger.

Protocol 2: Optimized Palladium Removal Using Thiol-Functionalized Silica

Objective: To reduce palladium levels in a batch of (R)-2-Amino-2-(2-bromophenyl)ethanol to below 10 ppm using an optimized scavenging protocol.

Materials:

  • Crude product solution.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • Reaction vessel with temperature control and mechanical stirring.

  • Inert atmosphere.

  • Filtration equipment.

Procedure:

  • Charge the reaction vessel with the crude product solution.

  • Add the thiol-functionalized silica scavenger (optimized number of equivalents, e.g., 7 equivalents) to the vessel under an inert atmosphere.

  • Heat the mixture to the optimized temperature (e.g., 45 °C) and stir vigorously for the optimized duration (e.g., 18 hours).[3]

  • Cool the mixture to room temperature.

  • Filter the mixture through a suitable filter pad to remove the scavenger. Wash the filter cake with a small amount of fresh solvent to ensure complete product recovery.

  • Combine the filtrate and washes.

  • Take a representative sample for final palladium analysis by ICP-MS to confirm the level is below the required specification.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand. (2025, August 5). ResearchGate. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. (2025, December 31). ResearchGate. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety. (2011, April 1). Purdue e-Pubs. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry (RSC Publishing). [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7). ResearchGate. [Link]

  • General mechanism of Pd removal using scavengers. ResearchGate. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). European Medicines Agency (EMA). [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Sci-Hub. [Link]

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2025, August 7). ResearchGate. [Link]

  • Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients. Eurofins. [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. NIH. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025, February 19). CNR-IRIS. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]

  • How do you remove the trace amount of Palladium in the products?. (2014, May 16). ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: (R)-2-Amino-2-(2-bromophenyl)ethanol – HCl Salt vs. Free Base

[1]

Content Type: Comparative Technical Guide Subject: (R)-2-Amino-2-(2-bromophenyl)ethanol [CAS: 1184472-20-5 (Free Base)] Application: Chiral Intermediate for Benzodiazepine Synthesis (e.g., Remimazolam analogs)[1]

Executive Summary

In the development of chiral pharmaceutical intermediates, the choice between a free base and its salt form is a critical decision point that impacts purification efficiency, storage stability, and process scalability.[1]

For (R)-2-Amino-2-(2-bromophenyl)ethanol , a key chiral building block, the HCl salt form is overwhelmingly preferred for isolation, storage, and solid-state handling, while the free base is typically a transient species generated in situ for nucleophilic reactions.[1]

Key Verdict:

  • Select the HCl Salt for: Long-term storage, impurity rejection (crystallization), and protection against oxidative degradation.[1]

  • Select the Free Base for: Immediate use in nucleophilic substitution or condensation reactions (e.g., formation of the benzodiazepine ring).

Physicochemical Profile & Mechanistic Basis

The fundamental difference lies in the lattice energy and the protonation state of the primary amine.

Structural Comparison[1]
FeatureFree BaseHydrochloride (HCl) Salt
Molecular State Neutral, lipophilic molecule.[1]Ionic lattice (Cation/Anion pair).[1]
Physical Form Typically a viscous oil or low-melting solid (waxy).[1]High-melting crystalline solid.[1]
Primary Interaction Weak Van der Waals & H-bonding.[1]Strong electrostatic (Ionic) interactions.[1]
Chiral Stability Prone to racemization under thermal stress.[1]Locked conformation in crystal lattice.[1]
The Solubility Mechanism

The free base is lipophilic, governed by the bromophenyl ring. Upon conversion to the HCl salt, the primary amine (


11

SolubilityMechanismFreeBaseFree Base(Lipophilic)ProtonationProtonation(-NH2 -> -NH3+)FreeBase->ProtonationAcid+ HCl (aq/org)Acid->ProtonationSaltHCl Salt(Hydrophilic/Ionic)Protonation->SaltIonic BondingWaterShellHydration ShellFormationSalt->WaterShellDissolution in Water

Figure 1: Mechanistic shift from lipophilic free base to hydrophilic salt species.[1]

Comparative Analysis: Performance Metrics

The following data summarizes the operational differences between the two forms.

Solubility & Dissolution Profile
Solvent SystemFree Base BehaviorHCl Salt BehaviorOperational Implication
Water (pH 7) Poor (< 1 mg/mL).[1] Forms oily droplets.[1]High (> 50 mg/mL). Dissolves rapidly.Salt is required for aqueous formulations or aqueous workups.[1]
Dichloromethane (DCM) Excellent.[1] Fully miscible.Poor. Suspends as solid.[1][2]Free base is preferred for organic extractions.[1]
Methanol/Ethanol Good solubility.[1]Moderate to Good (Temperature dependent).Alcohols are ideal for recrystallization of the salt.
Stability & Handling[1]
  • Hygroscopicity:

    • Free Base: Low hygroscopicity, but surface moisture can induce hydrolysis or stickiness (clumping).[1]

    • HCl Salt: Moderate hygroscopicity.[1] Must be stored in desiccated conditions. However, the crystal lattice prevents "oiling out," making it easier to weigh.[1]

  • Chemical Stability (Oxidation):

    • Free Base: The lone pair on the nitrogen is susceptible to N-oxidation (forming N-oxides) or carbamate formation upon exposure to atmospheric

      
      .[1]
      
    • HCl Salt: The nitrogen lone pair is occupied by the proton (

      
      ), effectively "capping" the reactive site and preventing oxidation or reaction with 
      
      
      .
Purification Potential (The "Killer Feature")

The most significant advantage of the HCl salt is its ability to reject impurities .

  • Scenario: Crude synthesis yields 85% purity (oil).

  • Free Base Route: Requires column chromatography (expensive, slow) or high-vacuum distillation (thermal risk).[1]

  • HCl Salt Route: Dissolve oil in Ethanol

    
     Add HCl 
    
    
    Cool.[1] Impurities remain in the mother liquor; pure crystals (98%+) precipitate.

Experimental Protocols

Protocol A: Conversion & Purification (Salt Formation)

Objective: Isolate high-purity (R)-2-Amino-2-(2-bromophenyl)ethanol from crude reaction mixtures.[1]

  • Dissolution: Dissolve 10.0 g of crude Free Base (oil) in 50 mL of absolute Ethanol (5 vol).

  • Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance allows) dropwise.

    • Checkpoint: Monitor exotherm.[1] Maintain T < 10°C to prevent racemization.

  • Crystallization: Stir at 0°C for 2 hours. If no precipitate forms, add Methyl tert-butyl ether (MTBE) as an anti-solvent until turbidity persists.[1]

  • Isolation: Filter the white crystalline solid. Wash with cold MTBE.[1]

  • Drying: Vacuum dry at 40°C for 12 hours.

  • Validation: Measure Melting Point. (Expected: Sharp melting point >150°C vs. Free Base oil/low-melt solid).[1]

Protocol B: Comparative Solubility Assay (HPLC)

Objective: Quantify saturation solubility for formulation development.[1]

  • Preparation: Weigh 50 mg of Free Base and 50 mg of HCl Salt into separate vials.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffer (pH 7.4) to each.

  • Equilibration: Vortex for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter.

  • Analysis: Inject into HPLC (C18 column, UV 254 nm).

    • Calculation: Compare peak area against a standard curve.[1]

Decision Matrix: When to Use Which Form?

This workflow illustrates the logical decision process for a process chemist.

DecisionMatrixStartStart: (R)-2-Amino-2-(2-bromophenyl)ethanolGoalWhat is the immediate goal?Start->GoalStorageLong-term Storage / ShippingGoal->StorageInventoryPurificationPurification from CrudeGoal->PurificationCleanupReactionNext Step Synthesis(e.g., Amide Coupling)Goal->ReactionSynthesisUseSaltUSE HCl SALT(Stable, Crystalline)Storage->UseSaltPurification->UseSaltUseBaseUSE FREE BASE(Reactive Nucleophile)Reaction->UseBaseUseSalt->UseBaseNeutralize withNaHCO3/EtOAc

Figure 2: Decision logic for selecting the optimal form based on process stage.

Application Context: Remimazolam Synthesis[1][2][3][4]

In the context of Remimazolam (and related benzodiazepine) synthesis, this molecule acts as a chiral precursor.

  • Critical Quality Attribute (CQA): Enantiomeric Purity.

  • Role of Salt: The HCl salt allows for enantiomeric enrichment . If the starting material has an enantiomeric excess (ee) of 95%, crystallizing it as the HCl salt can often boost the ee to >99% because the racemic crystal lattice (or the impurity) is more soluble in the mother liquor than the pure enantiomer crystal.

  • Process Safety: Handling the HCl salt reduces worker exposure compared to the oily free base, which can form aerosols or permeate skin more easily.

References

  • Paion UK Ltd. (2018).[1] Process for the preparation of Remimazolam and solid state forms of Remimazolam salts. WO2018148361A1.[1][2] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for salt selection principles).

  • PubChem. (2024).[1][3] 2-Amino-2-(2-bromophenyl)ethanol Compound Summary. National Library of Medicine. Link

  • Jiangsu Hengrui Medicine Co. (2015).[1] Preparation method of Remimazolam tosylate. US9156842B2.[1] (Discusses intermediate handling). Link

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